Puliginurad
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2013582-27-7 |
|---|---|
Molecular Formula |
C19H16N2O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[4-(4-cyanophenyl)thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C19H16N2O2S/c1-19(2,18(22)23)8-14-7-15-16(10-21-11-17(15)24-14)13-5-3-12(9-20)4-6-13/h3-7,10-11H,8H2,1-2H3,(H,22,23) |
InChI Key |
QWCZAFGDQBUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(S1)C=NC=C2C3=CC=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Puliginurad: A Deep Dive into its Mechanism of Action in Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed data on the quantitative aspects of puliginurad (YL-90148), including its specific IC50 value, detailed clinical trial outcomes, and comprehensive pharmacokinetic profiles, is limited as the drug is currently in Phase 3 clinical trials.[1] This guide synthesizes the known mechanism of action based on its classification as a URAT1 inhibitor and incorporates illustrative data from other drugs in the same class to provide a comprehensive overview for research and development professionals.
Introduction to Hyperuricemia and the Role of URAT1
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for hyperuricemia.[2][3]
This compound (also known as YL-90148) is an investigational, orally administered small molecule developed by Shanghai Yingli Pharmaceutical Co., Ltd. that acts as a selective URAT1 inhibitor.[1][4] By blocking URAT1, this compound aims to increase the urinary excretion of uric acid, thereby lowering sUA levels and mitigating the risk of gout flares and other complications associated with hyperuricemia.
Core Mechanism of Action: URAT1 Inhibition
This compound's therapeutic effect stems from its targeted inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.
Signaling Pathway of Urate Reabsorption and this compound Inhibition
References
In-Depth Technical Guide: Molecular Interaction of Puliginurad with the URAT1 Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1). As a key regulator of serum uric acid levels, URAT1 is a prime therapeutic target for the management of hyperuricemia and gout. This compound is currently in Phase 3 clinical trials, demonstrating significant promise as a next-generation uricosuric agent. This technical guide provides a detailed overview of the molecular interaction between this compound and the URAT1 transporter, including quantitative interaction data, comprehensive experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and URAT1
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an integral membrane protein primarily expressed on the apical membrane of renal proximal tubular cells. It plays a crucial role in uric acid homeostasis by reabsorbing the majority of filtered urate from the tubular fluid back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for patients with gout.
This compound is a small molecule inhibitor designed to specifically target and block the function of URAT1. Its mechanism of action involves preventing the reabsorption of uric acid in the kidneys, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid concentrations.
Quantitative Analysis of this compound-URAT1 Interaction
The inhibitory potency of this compound against the human URAT1 transporter has been quantified through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound (YL-90148) | Human URAT1 | HEK293 cells expressing hURAT1 | 29 | Patent CN106928433A |
Experimental Protocols
This section details the methodologies for key experiments to characterize the interaction of this compound with the URAT1 transporter.
In Vitro URAT1 Inhibition Assay (Radiolabeled Uric Acid Uptake)
This protocol describes a common method for determining the inhibitory activity of a compound against the URAT1 transporter using radiolabeled uric acid in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of human URAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human URAT1 transporter (hURAT1-HEK293).
-
Wild-type HEK293 cells (for control).
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements.
-
[14C]-labeled uric acid.
-
This compound (YL-90148) and other reference URAT1 inhibitors (e.g., benzbromarone).
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Cell lysis buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the cells into 24-well or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
-
Uric Acid Uptake Assay:
-
On the day of the assay, wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [14C]-labeled uric acid to each well.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C to allow for uric acid uptake.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
-
Measurement of Radioactivity:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in hURAT1-HEK293 cells to determine the URAT1-specific uptake.
-
Normalize the URAT1-specific uptake data to the vehicle control (considered as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of URAT1 Inhibition by this compound
Caption: Mechanism of action of this compound on the URAT1 transporter in the kidney.
Experimental Workflow for URAT1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on URAT1.
Conclusion
This compound is a potent inhibitor of the URAT1 transporter, a key player in renal uric acid reabsorption. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. The visualization of the inhibitory mechanism and experimental workflow further aids in the understanding of this compound's interaction with its molecular target. This information underscores the scientific basis for the ongoing clinical development of this compound as a promising therapeutic agent for hyperuricemia and gout.
Puliginurad and its Role in Uric Acid Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, a precursor to gout and a potential risk factor for cardiovascular and renal disease, is primarily characterized by elevated levels of serum uric acid (sUA). The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. Puliginurad (YL-90148), a novel and potent URAT1 inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., is currently in Phase 3 clinical trials for the treatment of hyperuricemia and gout.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in uric acid homeostasis, and the broader context of URAT1 inhibition in the management of hyperuricemia. While specific quantitative data from this compound's late-stage clinical trials are not yet widely publicly available, this document will synthesize the existing preclinical and early clinical information, alongside comparative data from other URAT1 inhibitors, to provide a comprehensive overview for the scientific community.
Introduction to Uric Acid Homeostasis and Hyperuricemia
Uric acid is the final product of purine metabolism in humans. Its physiological levels are maintained through a delicate balance between production and elimination. The kidneys are responsible for approximately two-thirds of uric acid excretion. This process involves glomerular filtration, followed by reabsorption and secretion in the renal tubules. The majority of filtered urate is reabsorbed, a process largely mediated by URAT1, which is encoded by the SLC22A12 gene and located on the apical membrane of proximal tubule epithelial cells.[2]
Hyperuricemia arises from either the overproduction or, more commonly, the underexcretion of uric acid.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and soft tissues, resulting in the painful inflammatory condition known as gout.[3] Therefore, strategies to lower sUA levels are central to the management of gout and the prevention of its complications.
The Role of URAT1 in Renal Urate Reabsorption
URAT1 is a member of the organic anion transporter (OAT) family.[2] It functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the bloodstream in exchange for intracellular anions such as lactate and nicotinamide. The importance of URAT1 in uric acid homeostasis is underscored by the fact that it is responsible for approximately 90% of uric acid reabsorption.[2]
The signaling pathways governing URAT1 activity are complex and not fully elucidated. However, it is known that certain proteins, such as PDZK1, are crucial for the proper localization and function of URAT1 at the apical membrane of renal tubular cells.[4] Genetic variations in SLC22A12 can lead to either hyperuricemia or renal hypouricemia, further highlighting the central role of this transporter.
This compound: A Novel URAT1 Inhibitor
This compound is a potent and selective inhibitor of URAT1.[5] By blocking this transporter, this compound prevents the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine and consequently lowering sUA levels.[5] This mechanism of action places this compound in the class of uricosuric agents. As of late 2025, this compound is in Phase 3 clinical development for the treatment of primary gout with hyperuricemia.[1]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the URAT1 transporter.[5] This prevents uric acid from binding to the transporter and being reabsorbed into the bloodstream. The increased concentration of uric acid in the renal tubules leads to enhanced urinary excretion.
Figure 1: Mechanism of action of this compound on the URAT1 transporter in the renal proximal tubule.
Preclinical and Clinical Data Overview
While specific quantitative results from this compound's pivotal trials are pending, early-phase clinical trials have demonstrated its potential for significant urate-lowering effects with a favorable safety profile.[5] For context, data from other selective URAT1 inhibitors can provide an indication of the expected efficacy.
Table 1: Illustrative Efficacy of Other URAT1 Inhibitors in Clinical Trials
| Drug | Study Phase | Population | Treatment | Mean Percent Reduction in sUA from Baseline | Reference |
| Verinurad | Phase II | Gout or Asymptomatic Hyperuricemia | 12.5 mg once daily | -34.4% | [6] |
| Dotinurad | Phase II | Hyperuricemia with or without Gout | 4 mg once daily | -35.8% at 24 weeks | [7] |
| Lingdolinurad (ABP-671) | Phase IIb/III | Chronic Gout | Not specified | Statistically significant reduction vs. allopurinol and placebo | [8][9] |
| AR882 | Phase II | Gout with Tophi | 75 mg once daily | sUA reduced from 9.4 mg/dL to 4.5 mg/dL at 3 months | [10] |
Note: This table presents data for other URAT1 inhibitors and is for illustrative purposes only. The efficacy of this compound may differ.
Experimental Protocols
The development and evaluation of URAT1 inhibitors like this compound involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of a compound on URAT1 is a cell-based uric acid uptake assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on URAT1-mediated uric acid transport.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter. A control cell line (e.g., mock-transfected) is also maintained.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the assay buffer.
-
Uric Acid Uptake:
-
The URAT1-expressing cells and control cells are seeded in multi-well plates.
-
Cells are pre-incubated with the test compound at different concentrations for a specified time (e.g., 10-30 minutes).
-
A solution containing a known concentration of radiolabeled ([14C]) or non-radiolabeled uric acid is added to initiate the uptake.
-
The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at a controlled temperature.
-
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification:
-
For radiolabeled uric acid, the intracellular radioactivity is measured using a scintillation counter.
-
For non-radiolabeled uric acid, intracellular uric acid concentration can be determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in URAT1-expressing cells. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: A generalized workflow for an in vitro URAT1 inhibition assay.
Future Directions and Conclusion
This compound holds promise as a new therapeutic option for the millions of individuals affected by hyperuricemia and gout. Its selective inhibition of URAT1 offers a targeted approach to lowering sUA levels. As data from the ongoing Phase 3 clinical trials become available, a more precise understanding of its efficacy, safety, and positioning relative to other urate-lowering therapies will emerge.
For the research and drug development community, the continued exploration of URAT1 inhibitors and the broader mechanisms of uric acid homeostasis will be crucial. This includes investigating the potential for combination therapies (e.g., with xanthine oxidase inhibitors), understanding the long-term renal and cardiovascular implications of sustained uricosuria, and identifying patient populations who are most likely to benefit from this class of drugs.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical effects of a selective urate reabsorption inhibitor dotinurad in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. businesswire.com [businesswire.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
Puliginurad's Selectivity Profile for URAT1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Puliginurad (also known as YL-90148) is an investigational small molecule inhibitor of the human urate transporter 1 (URAT1) being developed for the treatment of hyperuricemia and gout.[1] As a selective URAT1 inhibitor, this compound aims to reduce serum uric acid levels by blocking its reabsorption in the kidneys, thereby increasing its excretion in urine. While specific quantitative data on the selectivity profile of this compound against other key renal transporters is not yet publicly available, this guide provides a comprehensive overview of the scientific principles and methodologies used to characterize such a profile. To illustrate the expected data, the selectivity profile of another selective URAT1 inhibitor, dotinurad, is presented as a reference.
Introduction to URAT1 and Gout
Gout is a painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated serum uric acid levels). URAT1, encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid homeostasis. It is primarily expressed on the apical membrane of proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is therefore a key therapeutic strategy for lowering serum uric acid levels and managing gout.[2][3]
The Importance of Selectivity for URAT1 Inhibitors
While potent inhibition of URAT1 is essential for efficacy, selectivity is a critical determinant of a drug's safety profile. Off-target inhibition of other renal transporters can lead to undesirable drug-drug interactions and adverse effects. Key transporters to consider when evaluating the selectivity of a URAT1 inhibitor include:
-
Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8): Located on the basolateral membrane of proximal tubule cells, these transporters are involved in the secretion of a wide range of endogenous and exogenous organic anions, including many drugs. Inhibition of OAT1 and OAT3 can alter the pharmacokinetics of co-administered drugs, potentially leading to toxicity.[4]
-
ATP-Binding Cassette Transporter G2 (ABCG2; also known as Breast Cancer Resistance Protein, BCRP): This efflux transporter is expressed in the kidney, liver, and intestine and plays a role in the excretion of uric acid and various drugs. Inhibition of ABCG2 can affect urate excretion and the disposition of other medications.[5]
A highly selective URAT1 inhibitor would potently block URAT1-mediated uric acid reabsorption with minimal impact on the function of OAT1, OAT3, ABCG2, and other transporters.
Quantitative Selectivity Profile of a URAT1 Inhibitor (Illustrative Example)
As specific preclinical data for this compound is not available in the public domain, the following table summarizes the selectivity profile of dotinurad , another potent and selective URAT1 inhibitor, to illustrate the type of data generated in preclinical studies. This data is presented for comparative and educational purposes.
| Transporter | Assay Type | Measured Value (IC50 in µM) | Selectivity Ratio (IC50 [Transporter] / IC50 [URAT1]) |
| URAT1 | In vitro [¹⁴C]urate uptake | 0.0372 | 1 |
| OAT1 | In vitro substrate uptake | 4.08 | 110 |
| OAT3 | In vitro substrate uptake | 1.32 | 35 |
| ABCG2 | In vitro substrate uptake | 4.16 | 112 |
Table 1: Illustrative Selectivity Profile of Dotinurad, a Selective URAT1 Inhibitor. The IC50 value represents the concentration of the inhibitor required to block 50% of the transporter's activity in vitro. A higher selectivity ratio indicates greater selectivity for URAT1 over the other transporters.
Experimental Protocols for Determining Transporter Selectivity
The following outlines a general methodology for assessing the in vitro selectivity profile of a URAT1 inhibitor like this compound.
Cell Line Generation and Maintenance
-
Cell Line: A stable cell line, typically Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the specific human transporter protein (hURAT1, hOAT1, hOAT3, or hABCG2).
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transporter.
In Vitro Transporter Inhibition Assay
This assay measures the ability of the test compound to inhibit the transport of a specific substrate by the overexpressed transporter.
-
Assay Buffer: A buffered salt solution (e.g., Hank's Balanced Salt Solution) is used to maintain physiological pH and ionic strength during the assay.
-
Test Compound Preparation: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in the assay buffer.
-
Substrate: A radiolabeled or fluorescent substrate specific for each transporter is used:
-
URAT1: [¹⁴C]uric acid
-
OAT1/OAT3: [³H]para-aminohippurate (PAH) or a fluorescent substrate like 6-carboxyfluorescein (6-CF)[5]
-
ABCG2: [³H]estrone-3-sulfate or a fluorescent substrate like pheophorbide A
-
-
Assay Procedure:
-
The transporter-expressing cells are seeded into multi-well plates and grown to confluence.
-
The cells are washed and pre-incubated with the various concentrations of the test compound or vehicle control.
-
The radiolabeled or fluorescent substrate is added, and the cells are incubated for a specific time to allow for substrate uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the substrate is measured using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Pathways and Workflows
URAT1-Mediated Uric Acid Reabsorption Pathway
The following diagram illustrates the central role of URAT1 in the renal handling of uric acid and the mechanism of action of a selective URAT1 inhibitor.
Caption: Mechanism of this compound action on URAT1 in the renal proximal tubule.
Experimental Workflow for Selectivity Profiling
This diagram outlines the key steps in the in vitro assessment of a URAT1 inhibitor's selectivity.
Caption: General workflow for in vitro URAT1 inhibitor selectivity assay.
Conclusion
This compound holds promise as a selective URAT1 inhibitor for the management of hyperuricemia and gout. A thorough characterization of its selectivity profile against other clinically relevant renal transporters is paramount for its continued development and ultimate clinical success. The methodologies described herein represent the standard approach for obtaining the critical data necessary to define this profile. As more data on this compound becomes publicly available, a clearer picture of its selectivity and potential therapeutic advantages will emerge.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and characterization of a potent and selective inhibitor of human urate transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Unseen: A Technical Guide to Investigating Potential Off-Target Effects of Puliginurad in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding specific off-target effects of Puliginurad is not extensively available in the public domain. This guide provides a framework for investigation based on the known pharmacology of URAT1 inhibitors and general principles of off-target screening.
Executive Summary
This compound is a novel urate-lowering therapy primarily indicated for the treatment of hyperuricemia and gout.[1] Its mechanism of action is the inhibition of the urate transporter 1 (URAT1), a protein responsible for the reabsorption of uric acid in the kidneys.[1] By blocking URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels.[1] While this compound has demonstrated a favorable safety profile in clinical trials, a thorough understanding of its potential off-target effects at the cellular level is crucial for a comprehensive safety assessment and to anticipate any unforeseen clinical sequelae. This technical guide outlines a systematic approach to identifying and characterizing potential off-target effects of this compound in cellular models, drawing parallels from other selective urate reabsorption inhibitors (SURIs).
On-Target Mechanism of Action: URAT1 Inhibition
This compound is a potent inhibitor of URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene. URAT1 is predominantly expressed on the apical membrane of proximal tubule epithelial cells in the kidneys and is the primary transporter responsible for the reabsorption of filtered urate from the urine back into the blood. The inhibition of URAT1 by this compound is the intended pharmacological action to reduce serum uric acid levels.
Caption: On-target signaling pathway of this compound.
Potential for Off-Target Effects in the URAT1 Inhibitor Class
While newer URAT1 inhibitors are designed for high selectivity, the broader class has shown potential for off-target interactions. For instance, the older uricosuric agent probenecid is known to inhibit other transporters like organic anion transporters 1 and 3 (OAT1 and OAT3), leading to drug-drug interactions. Another URAT1 inhibitor, benzbromarone, has been associated with hepatotoxicity, suggesting off-target effects in liver cells.
More recent selective urate reabsorption inhibitors (SURIs) have been developed to minimize these off-target effects. Lesinurad, for example, also inhibits OAT4, and in vitro studies have shown interactions with OATP1B1 and OCT1, though the clinical significance appears limited. Dotinurad is noted for its high selectivity for URAT1 with minimal impact on other transporters such as ABCG2, OAT1, and OAT3, which contributes to its favorable safety profile. Interestingly, some research suggests potential beneficial off-target effects for dotinurad, such as vascular protection through modulation of arterial stiffness and oxidative stress.
These examples underscore the importance of a thorough off-target screening cascade for any new URAT1 inhibitor, including this compound, to identify both potential liabilities and unexpected therapeutic opportunities.
A Proposed Framework for Off-Target Investigation of this compound
A tiered approach is recommended to systematically investigate the potential off-target effects of this compound in cellular models.
References
Unraveling the Anti-inflammatory Potential of Puliginurad in Gouty Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gouty arthritis is a debilitating inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in the joints, a consequence of hyperuricemia. The inflammatory cascade in gout is complex, involving the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). Puliginurad (YL-90148), a novel selective urate transporter 1 (URAT1) inhibitor, is currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout. By potently and selectively blocking URAT1 in the kidneys, this compound increases the excretion of uric acid, thereby lowering serum urate levels. This primary pharmacodynamic effect is intrinsically linked to its anti-inflammatory properties, as reducing the MSU crystal burden is the cornerstone of gout management and flare prevention. This technical guide explores the anti-inflammatory dimensions of this compound, detailing its mechanism of action, the relevant inflammatory signaling pathways, and the experimental protocols to evaluate its efficacy. While specific quantitative data on the direct anti-inflammatory effects of this compound are emerging from ongoing clinical trials, this document consolidates the current understanding and provides a framework for its continued investigation.
Introduction: The Inflammatory Landscape of Gouty Arthritis
Gout is characterized by recurrent episodes of acute, intensely painful inflammatory arthritis. The pathological hallmark of gout is the presence of MSU crystals in the synovial fluid and other tissues. These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory response.
The current understanding of gouty inflammation centers on the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within resident macrophages and infiltrating monocytes. This multi-protein complex serves as a platform for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. IL-1β is a pivotal cytokine in gout, orchestrating a downstream cascade of inflammatory events, including the recruitment of neutrophils to the joint, the production of other pro-inflammatory cytokines and chemokines such as TNF-α and IL-6, and the induction of pain.
Urate-lowering therapy (ULT) is the mainstay of chronic gout management. By reducing serum uric acid (sUA) levels below the saturation point for MSU crystallization (<6 mg/dL), ULTs lead to the dissolution of existing MSU crystals and prevent the formation of new ones. This reduction in the crystalline inflammatory stimulus is the fundamental mechanism by which these therapies exert their long-term anti-inflammatory effects, leading to a reduction in the frequency and severity of gout flares.
This compound: A Selective URAT1 Inhibitor
This compound is a novel, orally administered small molecule that selectively inhibits URAT1.[1] URAT1 is a key transporter protein located in the apical membrane of renal proximal tubule cells, responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby effectively lowering sUA levels.
The therapeutic rationale for this compound in gouty arthritis is to achieve and maintain target sUA levels, leading to the dissolution of MSU crystals and the prevention of gout flares. Its anti-inflammatory properties are, therefore, a direct consequence of its primary urate-lowering mechanism.
Signaling Pathways in Gouty Inflammation
The inflammatory response in gout is a well-orchestrated process involving multiple signaling pathways. The diagram below illustrates the central role of MSU crystals and the NLRP3 inflammasome.
Quantitative Data on the Efficacy of this compound
While comprehensive data on the direct anti-inflammatory effects of this compound, such as modulation of specific cytokine levels, are anticipated from the full analysis of ongoing Phase 3 trials, preliminary and related data highlight its potential.
Clinical Trial Data on Gout Flare Reduction
Clinical trials of potent URAT1 inhibitors have demonstrated a significant reduction in the incidence of gout flares, which is a primary clinical indicator of anti-inflammatory efficacy in this context. For instance, a phase 2b/3 study of another oral URAT1 inhibitor, lingdolinurad, showed a statistically significant reduction in the relative risk of acute gout attacks.
Table 1: Representative Clinical Trial Outcomes for a URAT1 Inhibitor (Lingdolinurad) in Gout
| Parameter | Treatment Group | Placebo/Comparator Group | p-value |
| Reduction in Gout Flare Risk | Significant reduction (up to 42% risk reduction) | Baseline | <0.05 |
| Proportion of Patients Achieving sUA <6 mg/dL | Higher proportion | Lower proportion | <0.05 |
| Proportion of Patients Achieving sUA <4 mg/dL | Higher proportion | Lower proportion | <0.05 |
Note: This table presents illustrative data from a similar drug in the same class to demonstrate the expected anti-inflammatory outcomes of potent URAT1 inhibition. Specific data for this compound will be updated as they become publicly available.
Preclinical Data (Anticipated)
Preclinical studies in animal models of gout are crucial for elucidating the direct anti-inflammatory effects of new chemical entities. It is anticipated that preclinical data for this compound would demonstrate:
-
A dose-dependent reduction in paw swelling in an MSU-induced paw edema model.
-
A decrease in the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the synovial fluid or paw tissue of treated animals.
-
Inhibition of MSU-induced IL-1β secretion in in vitro assays using cell lines such as THP-1 macrophages.
Experimental Protocols for Assessing Anti-inflammatory Properties
To rigorously evaluate the anti-inflammatory properties of this compound and other URAT1 inhibitors in the context of gouty arthritis, a combination of in vivo and in vitro models is employed.
In Vivo Model: MSU-Induced Paw Edema in Rats
This is a widely used and well-characterized model to study acute gouty inflammation and to evaluate the efficacy of anti-inflammatory agents.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Gouty Arthritis: A suspension of MSU crystals (e.g., 1 mg in 0.1 mL of sterile saline) is injected into the intra-articular space of the ankle joint or the subcutaneous tissue of the paw.
-
Treatment: this compound is administered orally at various doses at specific time points before or after the MSU injection. A positive control (e.g., colchicine or a non-steroidal anti-inflammatory drug) and a vehicle control are included.
-
Assessment of Inflammation:
-
Paw Volume: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 4, 8, 24, 48, and 72 hours) after MSU injection. The percentage of inhibition of edema is calculated.
-
Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue is collected, fixed in formalin, and processed for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
Cytokine Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA or multiplex assays.
-
In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Cells
This cell-based assay is essential for investigating the direct effects of a compound on the NLRP3 inflammasome activation and subsequent IL-1β secretion.
Protocol:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 24-48 hours).
-
Priming: The differentiated cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding an agonist such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), or by adding MSU crystals (e.g., 250 µg/mL).
-
Assessment of IL-1β Secretion: After incubation (e.g., 1-6 hours), the cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an ELISA kit.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed to ensure that the observed inhibition of IL-1β secretion is not due to cytotoxicity of the compound.
Conclusion and Future Directions
This compound, as a selective URAT1 inhibitor, represents a promising therapeutic advancement for the management of gouty arthritis. Its primary mechanism of lowering serum uric acid is intrinsically anti-inflammatory, addressing the root cause of gout flares. While the direct modulatory effects of this compound on inflammatory pathways are yet to be fully elucidated from ongoing clinical trials, the established link between urate-lowering and inflammation reduction provides a strong rationale for its efficacy.
Future research should focus on:
-
Publication of detailed clinical trial data: The full disclosure of data from Phase 3 trials, including measurements of inflammatory biomarkers and gout flare characteristics, will be critical to fully understand the anti-inflammatory profile of this compound.
-
Preclinical mechanistic studies: Further preclinical investigations could explore the potential for this compound to have direct anti-inflammatory effects independent of its urate-lowering action.
-
Head-to-head comparative studies: Clinical trials comparing the anti-inflammatory efficacy of this compound with other urate-lowering therapies will provide valuable insights for clinical decision-making.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Puligunurad
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the efficacy of Puligunurad (also known as AR882), a potent and selective inhibitor of the human urate transporter 1 (URAT1). The primary mechanism of Puligunurad is the inhibition of URAT1-mediated reabsorption of uric acid in the renal proximal tubule, thereby increasing uric acid excretion and lowering serum uric acid levels.[1][2] The following protocols are designed for accurate and reproducible assessment of Puligunurad's inhibitory activity on URAT1.
Mechanism of Action: URAT1 Inhibition
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the regulation of serum uric acid homeostasis.[3] Located on the apical membrane of renal proximal tubule cells, URAT1 facilitates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion.[3][4] By inhibiting URAT1, Puligunurad blocks this reabsorption process, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels.[1] This targeted action makes Puligunurad a promising therapeutic agent for hyperuricemia and gout.[5][6][7]
Quantitative Data Summary
The following table summarizes the in vitro potency of Puligunurad in comparison to other known URAT1 inhibitors.
| Compound | Target | IC50 Value | Cell Line | Assay Type |
| Puligunurad (AR882) | URAT1 | 67 nM | MDCKII-hURAT1 | [¹⁴C]Uric Acid Uptake [1] |
| Puligunurad (AR882) | OAT4 | 2.89 µM | HEK293-hOAT4 | Not Specified[1] |
| Lesinurad | URAT1 | 7.3 µM | Not Specified | Not Specified[1] |
| Benzbromarone | URAT1 | 196 nM | Not Specified | Not Specified[1] |
| Benzbromarone | URAT1 | 0.44 µM | HEK293-hURAT1 | Non-Isotopic Uric Acid Uptake[8] |
| SHR4640 | URAT1 | 0.13 µM | HEK293-hURAT1 | Non-Isotopic Uric Acid Uptake[8] |
Experimental Protocols
Protocol 1: Radiolabeled Uric Acid Uptake Assay for URAT1 Inhibition
This assay measures the uptake of radiolabeled uric acid into cells stably expressing human URAT1 (hURAT1). The reduction in uptake in the presence of Puligunurad is used to determine its inhibitory potency (IC50).
Materials:
-
MDCKII or HEK293 cells stably expressing human URAT1 (MDCKII-hURAT1 or HEK293-hURAT1)
-
Parental MDCKII or HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
24-well cell culture plates
-
Uptake Buffer (e.g., Krebs-Ringer buffer, pH adjusted as needed)[8]
-
[¹⁴C]Uric Acid
-
Puligunurad stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the MDCKII-hURAT1 cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Seed parental cells in parallel as a negative control.
-
Compound Preparation: Prepare serial dilutions of Puligunurad in the uptake buffer. Also, prepare a vehicle control (DMSO in uptake buffer).
-
Pre-incubation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with the uptake buffer.
-
Add the prepared Puligunurad dilutions and controls to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.[8]
-
-
Uptake Initiation:
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[9]
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the parental cells (non-specific uptake) from the CPM of the hURAT1-expressing cells.
-
Calculate the percentage of inhibition for each Puligunurad concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Non-Isotopic Uric Acid Uptake Assay
This method offers an alternative to using radioactivity by measuring the intracellular concentration of non-labeled uric acid using a colorimetric assay kit.
Materials:
-
HEK293 cells stably expressing hURAT1 (HEK293-hURAT1)
-
Parental HEK293 cells
-
Cell culture reagents (as in Protocol 1)
-
24-well cell culture plates
-
Uptake Buffer (e.g., Krebs-Ringer buffer, pH 8.0)[8]
-
Uric acid solution (e.g., 750 µM in uptake buffer)[8]
-
Puligunurad stock solution (in DMSO)
-
Ice-cold PBS
-
Cell lysis buffer
-
Commercial Uric Acid Assay Kit
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells with the uptake buffer.
-
Add the Puligunurad dilutions and controls to the wells.
-
Pre-incubate for 30 minutes at 37°C.[8]
-
-
Uptake Initiation:
-
Add the uric acid solution to each well to initiate uptake.
-
Incubate for 30 minutes at 37°C.[8]
-
-
Uptake Termination and Cell Lysis:
-
Aspirate the uric acid solution and wash the cells with ice-cold PBS.
-
Lyse the cells according to the uric acid assay kit's instructions.
-
-
Uric Acid Quantification:
-
Measure the intracellular uric acid concentration in the cell lysates using a commercial uric acid assay kit, following the manufacturer's protocol. This typically involves a colorimetric reaction that can be read on a plate reader.
-
-
Data Analysis:
-
Normalize the uric acid concentration to the total protein content in each well.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
These protocols provide a robust framework for the in vitro evaluation of Puligunurad's efficacy as a URAT1 inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug development and research purposes.
References
- 1. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile - ACR Meeting Abstracts [acrabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arthrosi.com [arthrosi.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Arthrosi Therapeutics Receives FDA Fast Track Designation for AR882 in Tophaceous Gout [prnewswire.com]
- 8. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Puliginurad Using Potassium Oxonate-Induced Hyperuricemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases.[1] Preclinical evaluation of novel urate-lowering therapies is crucial for their development. The potassium oxonate-induced hyperuricemia animal model is a widely used and reliable method for screening and characterizing the efficacy of such therapeutic agents.[2] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (but is absent in humans), leading to an accumulation of uric acid in the bloodstream and mimicking the hyperuricemic state in humans.[1][2]
Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1).[1][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[1][3] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1][3] This application note provides detailed protocols for utilizing the potassium oxonate-induced hyperuricemia model in rodents to assess the pharmacodynamic effects of this compound.
Mechanism of Action of this compound
This compound selectively targets the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys.[1][3] In the process of renal filtration, uric acid is freely filtered from the glomerulus into the renal tubules. URAT1 facilitates the reabsorption of a significant portion of this filtered uric acid.[4] this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[1][3] This targeted action makes it a promising therapeutic agent for the management of hyperuricemia and gout.[1]
References
Step-by-step guide to performing a radioisotope-labeled uric acid uptake assay with Puliginurad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key regulator of serum uric acid levels, responsible for the majority of urate reabsorption in the kidneys.[1][2] Inhibition of URAT1 is a validated therapeutic strategy to lower serum uric acid and manage gout.[1][3][4]
Puliginurad (YL-90148) is a potent and selective inhibitor of URAT1 currently in clinical development for the treatment of hyperuricemia and gout.[3][5][6][7][8] These application notes provide a detailed protocol for performing a radioisotope-labeled uric acid uptake assay to characterize the inhibitory activity of this compound on URAT1. This in vitro cell-based assay is a fundamental tool for evaluating the potency and mechanism of action of URAT1 inhibitors.
The assay utilizes human embryonic kidney 293 (HEK293) cells stably expressing the human URAT1 transporter. The rate of uptake of radiolabeled [14C]uric acid is measured in the presence and absence of varying concentrations of this compound to determine its half-maximal inhibitory concentration (IC50).
Signaling Pathway and Experimental Workflow
Uric Acid Reabsorption and Inhibition by this compound
Uric acid is filtered from the blood in the glomerulus and subsequently reabsorbed in the proximal tubule of the kidney. URAT1, located on the apical membrane of proximal tubule cells, mediates the exchange of uric acid for intracellular anions, leading to urate reabsorption into the bloodstream.[2] this compound specifically binds to URAT1, blocking this transport and thereby increasing the excretion of uric acid in the urine.[3]
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps of the radioisotope-labeled uric acid uptake assay.
Caption: Step-by-step workflow for the radioisotope-labeled uric acid uptake assay.
Experimental Protocol
Materials and Reagents
-
HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
[14C]Uric Acid (specific activity 50-60 mCi/mmol)
-
This compound
-
Benzbromarone (positive control inhibitor)
-
Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
24-well cell culture plates
-
Scintillation vials
-
Liquid scintillation counter
Cell Culture
-
Culture HEK293-hURAT1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
-
Culture parental HEK293 cells in the same medium without G418.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Uric Acid Uptake Assay
-
Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at a density of 2.5 x 10^5 cells per well.[9] Allow cells to attach and grow to approximately 80-90% confluency (typically 24-48 hours).[9]
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of benzbromarone (positive control) in DMSO.
-
Create serial dilutions of the stock solutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.1% to avoid solvent effects.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed KRH buffer (37°C).
-
Add 200 µL of KRH buffer containing the desired concentrations of this compound, benzbromarone, or vehicle (0.1% DMSO) to the respective wells.
-
Pre-incubate the plates at 37°C for 10-30 minutes.[9]
-
Prepare the uptake solution by diluting [14C]uric acid in KRH buffer to a final concentration of 25-100 µM.[4]
-
Initiate the uptake by adding 200 µL of the [14C]uric acid uptake solution to each well (final volume 400 µL).
-
Incubate the plates at 37°C for a defined period (e.g., 2-20 minutes).[10] The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Determine URAT1-specific uptake: Subtract the CPM values of the parental HEK293 cells (non-specific uptake) from the CPM values of the HEK293-hURAT1 cells.
-
Calculate percent inhibition:
-
% Inhibition = [1 - (CPM_inhibitor - CPM_background) / (CPM_vehicle - CPM_background)] x 100
-
CPM_inhibitor: CPM in the presence of this compound or benzbromarone.
-
CPM_vehicle: CPM in the presence of vehicle (0.1% DMSO).
-
CPM_background: CPM from parental HEK293 cells.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Raw Data for [14C]Uric Acid Uptake
| Cell Line | Treatment | Replicate 1 (CPM) | Replicate 2 (CPM) | Replicate 3 (CPM) | Mean CPM |
| HEK293 | Vehicle | 150 | 165 | 158 | 157.7 |
| HEK293-hURAT1 | Vehicle | 3500 | 3650 | 3580 | 3576.7 |
| HEK293-hURAT1 | This compound (1 nM) | 3200 | 3310 | 3250 | 3253.3 |
| HEK293-hURAT1 | This compound (10 nM) | 2500 | 2580 | 2540 | 2540.0 |
| HEK293-hURAT1 | This compound (100 nM) | 1800 | 1850 | 1820 | 1823.3 |
| HEK293-hURAT1 | This compound (1 µM) | 950 | 980 | 965 | 965.0 |
| HEK293-hURAT1 | This compound (10 µM) | 300 | 320 | 310 | 310.0 |
| HEK293-hURAT1 | Benzbromarone (1 µM) | 450 | 475 | 460 | 461.7 |
Table 2: Calculated Inhibition and IC50 Values
| Inhibitor | Concentration | URAT1-Specific Uptake (Mean CPM) | % Inhibition | IC50 (nM) |
| Vehicle | - | 3419.0 | 0.0 | - |
| This compound | 1 nM | 3095.6 | 9.5 | |
| This compound | 10 nM | 2382.3 | 30.3 | |
| This compound | 100 nM | 1665.6 | 51.3 | ~85 |
| This compound | 1 µM | 807.3 | 76.4 | |
| This compound | 10 µM | 152.3 | 95.5 | |
| Benzbromarone | 1 µM | 304.0 | 91.1 | ~220 [4] |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound on the URAT1 transporter. By following these detailed steps, researchers can accurately determine the potency of this compound and other URAT1 inhibitors, facilitating drug discovery and development efforts in the field of hyperuricemia and gout. Careful attention to cell culture conditions, assay parameters, and data analysis is crucial for obtaining reliable and meaningful results.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. URAT1 | DC Chemicals [dcchemicals.com]
- 8. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Puliginurad Analogs using Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory arthritis.[1] Urate transporter 1 (URAT1), a renal protein responsible for the majority of uric acid reabsorption, is a key target for uricosuric drugs.[2][3] Puliginurad (YL-90148) is a novel and potent URAT1 inhibitor currently under investigation for the treatment of hyperuricemia and gout.[1][4][5][6][7] The development of robust and efficient high-throughput screening (HTS) assays is crucial for the discovery and optimization of new URAT1 inhibitors, such as analogs of this compound.
These application notes provide detailed protocols for fluorescence-based assays designed for the HTS of this compound analogs targeting the human URAT1 transporter. Additionally, a protocol for a secondary screen against the organic anion transporter 4 (OAT4) is included to assess selectivity, as OAT4 also participates in renal urate handling.[3][8] The assays utilize the fluorescent substrate 6-carboxyfluorescein (6-CFL) and are optimized for a 96-well format, suitable for automated screening.[9][10]
Signaling Pathway and Assay Principle
URAT1 is an anion exchanger located on the apical membrane of renal proximal tubular cells. It mediates the reabsorption of uric acid from the tubular fluid back into the epithelial cells in exchange for intracellular anions like lactate or nicotinate.[3] Inhibition of URAT1 blocks this reabsorption, leading to increased uric acid excretion and a reduction of serum uric acid levels.
The primary assay described here is a competitive uptake assay. In this assay, cells overexpressing URAT1 are incubated with a fluorescent substrate, 6-carboxyfluorescein (6-CFL), which is a known substrate for URAT1.[9] In the absence of an inhibitor, 6-CFL is transported into the cells, resulting in a high intracellular fluorescence signal. When a URAT1 inhibitor, such as this compound or its analogs, is present, it competes with 6-CFL for transport, leading to a decrease in intracellular fluorescence. The potency of the inhibitor is determined by measuring the reduction in fluorescence signal at various concentrations of the compound.
Data Presentation
The inhibitory activity of this compound analogs is quantified by determining their half-maximal inhibitory concentration (IC50). The following tables present representative data for known URAT1 inhibitors and hypothetical data for this compound analogs. In the absence of publicly available data for a wide range of this compound analogs, data for structurally related URAT1 inhibitors and verinurad analogs are used as representative examples.[11][12]
Table 1: IC50 Values of Control Compounds against URAT1 and OAT4
| Compound | Target | IC50 (µM) |
| This compound | URAT1 | [Insert experimentally determined value] |
| Benzbromarone | URAT1 | 0.28 |
| Lesinurad | URAT1 | 7.18 |
| Verinurad | URAT1 | 0.17 |
| Probenecid | OAT4 | [Insert experimentally determined value] |
Table 2: Representative HTS Data for this compound Analogs against URAT1
| Analog ID | Structure (SMILES) | URAT1 IC50 (µM) | OAT4 IC50 (µM) | Selectivity Index (OAT4/URAT1) |
| PA-001 | [Insert SMILES] | 1.25 | > 50 | > 40 |
| PA-002 | [Insert SMILES] | 0.78 | 25.6 | 32.8 |
| PA-003 | [Insert SMILES] | 5.62 | > 50 | > 8.9 |
| PA-004 | [Insert SMILES] | 0.55 | 15.3 | 27.8 |
| PA-005 | [Insert SMILES] | 10.8 | > 50 | > 4.6 |
Experimental Protocols
Generation of a Stable HEK-293T Cell Line Overexpressing URAT1
This protocol describes the generation of a stable cell line for use in the screening assays.
Materials:
-
HEK-293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding human URAT1 (e.g., pcDNA3.1-URAT1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the URAT1 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.[6]
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks of selection, isolate resistant colonies using cloning cylinders or by limiting dilution.[8]
-
Expand the clonal populations and verify URAT1 expression by qRT-PCR or Western blot.
-
Functionally validate the stable cell line by performing a 6-CFL uptake assay and comparing it to the parental HEK-293T cells.
Primary HTS Assay: URAT1 Inhibition using 6-Carboxyfluorescein
This protocol details the primary screening assay to identify inhibitors of URAT1.
Materials:
-
URAT1-expressing HEK-293T stable cell line
-
Parental HEK-293T cells (for control)
-
96-well black, clear-bottom tissue culture plates
-
Assay Buffer (HBSS, pH 7.4)
-
6-Carboxyfluorescein (6-CFL) stock solution (in DMSO)
-
This compound analog library (dissolved in DMSO)
-
Positive control: Benzbromarone (in DMSO)
-
Negative control: DMSO
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the URAT1-HEK-293T cells and parental HEK-293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and the positive control (Benzbromarone) in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.
-
Remove the culture medium from the wells and wash the cells twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the diluted compounds or controls to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
Prepare a 2X working solution of 6-CFL in Assay Buffer.
-
Add 50 µL of the 2X 6-CFL solution to each well (final concentration of 6-CFL is typically in the range of 1-10 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with 100 µL of ice-cold Assay Buffer to remove extracellular 6-CFL.
-
Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 5-10 minutes at room temperature with gentle shaking.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[13][14][15]
-
Secondary Screening Assay: OAT4 Inhibition
This protocol is for a secondary screen to assess the selectivity of hit compounds against OAT4.
Materials:
-
OAT4-expressing stable cell line (e.g., HEK-293 or CHO)
-
Parental cell line for control
-
Other materials as listed for the URAT1 assay.
Procedure: The procedure is similar to the URAT1 assay, with the following modifications:
-
Use a stable cell line overexpressing OAT4.
-
Use a known OAT4 inhibitor (e.g., Probenecid) as a positive control.
-
The concentration of 6-CFL may need to be optimized, as its affinity for OAT4 is lower than for URAT1.[3]
Data Analysis and Quality Control
Data Normalization:
-
Subtract the average fluorescence signal from the parental cells (background) from the signals of the URAT1-expressing cells.
-
Normalize the data as a percentage of inhibition relative to the controls:
-
0% inhibition (no inhibitor): Average signal from wells with DMSO.
-
100% inhibition (maximum inhibition): Average signal from wells with a saturating concentration of a potent inhibitor (e.g., Benzbromarone).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[16][17]
Quality Control: The quality and reliability of the HTS assay should be monitored using the Z'-factor.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Mean_max and SD_max are the mean and standard deviation of the 0% inhibition control.
-
Mean_min and SD_min are the mean and standard deviation of the 100% inhibition control.
-
-
An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[11]
Conclusion
The described fluorescence-based assays provide a robust and efficient platform for the high-throughput screening of this compound analogs and other potential URAT1 inhibitors. The primary URAT1 inhibition assay is suitable for large-scale screening campaigns, while the secondary OAT4 assay allows for the assessment of compound selectivity. Careful data analysis and stringent quality control are essential for the successful identification of potent and selective next-generation uricosuric agents for the treatment of hyperuricemia and gout.
References
- 1. berthold.com [berthold.com]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorescence-based assay for the interaction of small molecules with the human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 14. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 16. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
- 17. youtube.com [youtube.com]
Application Note: Lentiviral-Mediated URAT1 Overexpression for Stable Cell Line Generation in Puliginurad Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in renal urate reabsorption and a primary target for uricosuric drugs used to treat hyperuricemia and gout.[1][2][3] Puliginurad (YL-90148) is a novel and potent URAT1 inhibitor.[4][5] To facilitate the research and development of such inhibitors, a robust in vitro model that consistently expresses human URAT1 is essential. This document provides a detailed methodology for generating a stable mammalian cell line overexpressing human URAT1 using lentiviral transduction. These stable cell lines serve as a critical tool for compound screening, mechanism of action studies, and potency determination of URAT1 inhibitors like this compound.[6][7][8]
Principle of the Method
Generating a stable cell line involves the permanent integration of a gene of interest into the host cell's genome.[7][9] Lentiviral vectors are highly efficient vehicles for this purpose, as they can transduce a wide variety of cell types, including non-dividing cells, and integrate their payload into the host chromosome, ensuring long-term, stable expression.[10][11][12][13]
The workflow involves:
-
Lentivirus Production: A lentiviral transfer plasmid containing the human URAT1 cDNA and a selectable marker (e.g., puromycin resistance) is co-transfected with packaging and envelope plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: The harvested lentiviral particles are used to infect a target host cell line (e.g., HEK293), which has low endogenous URAT1 expression.
-
Selection & Verification: The transduced cells are treated with a selection agent (e.g., puromycin) to eliminate non-transduced cells. Surviving cell pools are then expanded and validated for stable URAT1 expression at the mRNA and protein levels.
-
Functional Assays: The validated cell line is used in functional assays, such as uric acid uptake, to characterize its activity and determine the potency of inhibitors like this compound.
Diagrams of Workflow and Mechanism
Experimental Workflow
Caption: Workflow for generating and validating a URAT1 stable cell line.
URAT1 Transport Mechanism and Inhibition
Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentivirus.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (encoding human URAT1 and puromycin resistance)
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM, high glucose, with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed Cells: Seed 5x10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
Mixture A: In a sterile tube, combine 10 µg of transfer plasmid, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid in 500 µL of Opti-MEM.
-
Mixture B: In a separate tube, add 60 µL of PEI (1 mg/mL) to 500 µL of Opti-MEM.
-
Combine Mixture A and B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-PEI complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete DMEM.
-
Day 4-5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing viral particles.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[14]
-
The virus can be used immediately or aliquoted and stored at -80°C. A second harvest can be performed at 72 hours.
-
Protocol 2: Stable Cell Line Generation
This protocol details the transduction of the target cell line and selection of a stable pool.
Materials:
-
Target cells (e.g., HEK293)
-
Harvested URAT1 lentivirus
-
Polybrene (8 mg/mL stock)
-
Puromycin (10 mg/mL stock)
-
Complete growth medium
Procedure:
-
Day 0: Determine Antibiotic Sensitivity (Kill Curve):
-
Seed target cells in a multi-well plate.
-
The next day, add a range of puromycin concentrations (e.g., 0.5 - 10 µg/mL) to the wells.
-
Monitor cells daily and identify the lowest concentration that causes complete cell death within 3-5 days. This is the optimal selection concentration.[15]
-
-
Day 1: Seed Cells for Transduction: Seed 2x10⁵ cells per well in a 6-well plate.
-
Day 2: Transduction:
-
Remove the medium from the cells.
-
Add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL) to each well. Polybrene enhances transduction efficiency.[16]
-
Add different volumes of the URAT1 lentivirus to test various multiplicities of infection (MOI). Include a "no virus" control well.
-
Incubate for 24 hours.
-
-
Day 3: Begin Selection:
-
Remove the virus-containing medium.
-
Add 2 mL of fresh medium containing the predetermined optimal concentration of puromycin.
-
-
Day 4-14: Selection and Expansion:
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.[10]
-
The "no virus" control cells should die completely.
-
Resistant colonies will begin to appear. Once confluent, pool the resistant cells and expand the culture. This forms the stable polyclonal cell line.
-
Protocol 3: Validation and Functional Assay
A. Western Blot for URAT1 Expression
-
Lyse both the parental (control) and URAT1-overexpressing (URAT1-OE) cells and quantify total protein.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against human URAT1, followed by an HRP-conjugated secondary antibody.
-
Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Visualize bands using an ECL substrate.
B. Uric Acid Uptake Assay
-
Day 1: Seed URAT1-OE and parental cells into 24-well plates at a density that ensures ~90% confluency on the day of the assay.
-
Day 2: Assay:
-
Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Pre-incubate cells for 10-15 minutes at 37°C with either transport buffer alone or buffer containing various concentrations of this compound.
-
Initiate the uptake by adding transport buffer containing ¹⁴C-labeled uric acid (e.g., 5-10 µM) and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of each well.
-
Data Presentation
Table 1: Validation of URAT1 Overexpression
This table shows representative data from qPCR and Western Blot analyses comparing the parental cell line to the generated stable cell line.
| Cell Line | URAT1 mRNA Fold Change (vs. Parental) | URAT1 Protein Level (Relative Densitometry) |
| Parental HEK293 | 1.0 (Baseline) | Not Detected |
| URAT1-OE Pool | 250 ± 35 | 1.0 (Normalized) |
Table 2: Functional Characterization and this compound Inhibition
This table presents example data from the uric acid uptake assay, demonstrating the functionality of the stable cell line and its use for determining inhibitor potency.
| Condition | Uric Acid Uptake Rate (pmol/mg protein/min) | % Inhibition |
| Parental HEK293 | 1.2 ± 0.3 | N/A |
| URAT1-OE (Vehicle Control) | 28.5 ± 2.1 | 0% |
| URAT1-OE + 1 µM Benzbromarone* | 3.1 ± 0.5 | 92.6% |
| URAT1-OE + this compound (10 nM) | 15.1 ± 1.8 | 48.8% |
| URAT1-OE + this compound (100 nM) | 6.4 ± 0.9 | 78.5% |
| URAT1-OE + this compound (1 µM) | 2.5 ± 0.4 | 93.0% |
| This compound IC₅₀ (nM) | 12.5 | N/A |
*Benzbromarone is a known potent URAT1 inhibitor used as a positive control.[17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Virus Titer | Poor transfection efficiency; Suboptimal plasmid ratio; Unhealthy HEK293T cells. | Optimize transfection reagent-to-DNA ratio; Use high-quality, endotoxin-free plasmids; Ensure HEK293T cells are healthy and at the correct confluency. |
| Mass Cell Death After Selection | Puromycin concentration too high; Low transduction efficiency. | Perform a kill curve to determine the optimal antibiotic concentration.[18] Increase the MOI during transduction. |
| No URAT1 Expression | Incorrect lentiviral vector construction; Lentivirus was degraded. | Sequence the transfer plasmid to confirm the URAT1 insert; Use freshly harvested virus or ensure proper -80°C storage. |
| High Background in Uptake Assay | Insufficient washing; Non-specific binding. | Increase the number and speed of washes with ice-cold buffer; Include a known inhibitor (e.g., benzbromarone) to define URAT1-specific uptake. |
References
- 1. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 2. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 7. betalifesci.com [betalifesci.com]
- 8. Cell Line Development, Single Cell Sorting | Molecular Devices [moleculardevices.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 15. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 16. youtube.com [youtube.com]
- 17. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - GE [thermofisher.com]
Application Notes and Protocols: Monitoring Puliginurad-Mediated Tophi Reduction with In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout, a prevalent and painful form of inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to the formation of tophi. These tophaceous deposits are a hallmark of chronic gout and can lead to joint damage, deformity, and disability. The primary therapeutic goal in chronic gout is the sustained reduction of serum urate (sUA) levels to promote the dissolution of these MSU crystal deposits.
Puliginurad (also known as YL-90148) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering sUA levels. This mechanism of action provides a targeted approach to managing hyperuricemia, the underlying cause of gout, and is expected to lead to the reduction and eventual resolution of tophi.
To effectively evaluate the therapeutic efficacy of this compound in dissolving tophi, sensitive and quantitative in vivo imaging techniques are essential. These non-invasive methods allow for the direct visualization and measurement of tophi burden over time, providing objective evidence of treatment response. The primary imaging modalities for this purpose are Dual-Energy Computed Tomography (DECT) and high-frequency Musculoskeletal Ultrasound (MSUS). DECT is highly specific for identifying and quantifying MSU deposits, while MSUS is a readily accessible and sensitive tool for detecting characteristic features of gout, including tophi and the "double contour sign".[3][4]
These application notes provide detailed protocols for utilizing DECT and MSUS to monitor the effects of this compound on tophi reduction in both preclinical animal models and clinical trials.
Mechanism of Action: this compound and Urate Homeostasis
This compound's therapeutic effect is rooted in its ability to modulate the renal handling of uric acid. The diagram below illustrates the signaling pathway involved.
Preclinical Studies: In Vivo Imaging in Animal Models of Gout
Preclinical evaluation in relevant animal models is a critical step in drug development. While no specific studies using in vivo imaging to assess tophi reduction with this compound have been published, established models of chronic gout in rodents can be adapted for this purpose.[5][6] Micro-computed tomography (micro-CT) is the modality of choice in these smaller subjects.
Experimental Workflow for Preclinical Imaging
The following workflow outlines the key steps for a preclinical study investigating this compound's effect on tophi.
Protocol 1: Micro-CT Imaging of Tophi in a Rodent Model
Objective: To quantitatively assess the change in tophus volume in a rodent model of chronic gout treated with this compound.
Materials:
-
High-resolution in vivo micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal positioning stage with physiological monitoring
-
Image analysis software capable of 3D volumetric analysis
Methodology:
-
Animal Model: Induce hyperuricemia and tophi formation in rodents (e.g., mice or rats) using established methods, such as a combination of a purine-rich diet and administration of a uricase inhibitor like potassium oxonate.[7]
-
Baseline Imaging:
-
Once tophi are established (can be confirmed with an initial scan), perform baseline micro-CT scans on all animals.
-
Anesthetize the animal and place it on the scanner bed. Position the affected joint (e.g., ankle or knee) in the center of the field of view.
-
Acquire scans using a high-resolution protocol (e.g., voxel size of 10-20 µm).
-
Typical scan parameters: 70 kVp, 114 µA, 300 ms exposure time.
-
-
Treatment:
-
Randomize animals into treatment groups: Vehicle control and one or more doses of this compound.
-
Administer treatment daily via the appropriate route (e.g., oral gavage).
-
-
Follow-up Imaging:
-
Perform longitudinal micro-CT scans at predetermined intervals (e.g., every 4 weeks for a total of 12-16 weeks).
-
Ensure consistent positioning of the animal and the joint of interest at each imaging session.
-
-
Image Analysis:
-
Reconstruct the micro-CT data to generate 3D images.
-
Manually or semi-automatically segment the tophus in the 3D dataset at each time point. Tophi appear as distinct soft-tissue masses, often associated with bone erosions.
-
Calculate the volume of the segmented tophus using the image analysis software.
-
Calculate the percentage change in tophus volume from baseline for each animal.
-
-
Data Presentation:
-
Summarize the mean tophus volume and percentage change from baseline for each treatment group at each time point in a table.
-
Statistically compare the changes in tophus volume between the this compound and vehicle control groups.
-
Clinical Studies: In Vivo Imaging in Patients with Gout
Clinical trials are essential to confirm the efficacy of this compound in patients with tophaceous gout. DECT and MSUS are the preferred imaging modalities for this purpose.[8][9] While specific clinical trial data for this compound using these imaging endpoints is not yet publicly available, the protocols outlined below are based on successful studies of other URAT1 inhibitors.[10][11]
Clinical Trial Workflow with Imaging Endpoints
This diagram illustrates a typical clinical trial design incorporating DECT and ultrasound to assess tophi reduction.
Protocol 2: Dual-Energy CT (DECT) for Quantifying Tophus Volume
Objective: To measure the change in total MSU crystal volume in one or more anatomical regions (e.g., feet, hands) in patients treated with this compound.
Materials:
-
Dual-source or rapid kV-switching single-source DECT scanner
-
DECT post-processing software with a material decomposition algorithm for urate (e.g., "Gout" or "Urate Analysis" package)
Methodology:
-
Patient Selection: Enroll patients with a confirmed diagnosis of gout who have at least one detectable tophus.
-
Baseline Scan:
-
Perform a DECT scan of the anatomical region(s) of interest (e.g., both feet and ankles) at baseline (before initiating treatment).
-
No contrast agent is required.[3]
-
Acquire data at two different energy levels, typically 80 kVp and 140 kVp.[12]
-
Ensure the scan range covers all known or suspected areas of tophaceous deposits.
-
-
Image Post-processing (Baseline):
-
Transfer the raw DECT data to a post-processing workstation.
-
Use the material decomposition software to identify and color-code MSU crystal deposits (typically green). The software differentiates urate from calcium-containing structures based on their different attenuation profiles at the two energy levels.[13]
-
The software will automatically calculate the total volume (in cm³) of the color-coded urate deposits within the scanned region.
-
-
Treatment:
-
Administer this compound or placebo according to the randomized, double-blind study protocol for a predefined period (e.g., 6 or 12 months).
-
-
Follow-up Scan:
-
Repeat the DECT scan of the same anatomical region(s) at the end of the treatment period using the identical scan protocol and parameters as the baseline scan.
-
-
Image Post-processing (Follow-up):
-
Perform the same urate analysis on the follow-up scan to quantify the MSU crystal volume.
-
-
Data Analysis:
-
Calculate the absolute and percentage change in MSU volume from baseline to the final visit for each patient.
-
Compare the mean change in MSU volume between the this compound and placebo groups.
-
Protocol 3: Musculoskeletal Ultrasound (MSUS) for Monitoring Tophus Size
Objective: To measure the change in the size of a target tophus and other sonographic features of gout in patients treated with this compound.
Materials:
-
High-end ultrasound machine with a high-frequency linear transducer (e.g., 12-18 MHz)
-
Standardized imaging protocol and reporting template
Methodology:
-
Patient and Tophus Selection:
-
Enroll patients with at least one clearly identifiable and measurable subcutaneous tophus.
-
At baseline, identify a "target" tophus for longitudinal measurement.
-
-
Baseline Scan:
-
Perform a systematic sonographic evaluation of the target tophus and other relevant joints (e.g., first metatarsophalangeal joint, knee).
-
Obtain images of the target tophus in two orthogonal planes (longitudinal and transverse).
-
Measure the maximum diameter in both planes. Calculate the area or an estimated volume (e.g., using the formula for an ellipsoid).[9]
-
Document other characteristic findings of gout, such as the "double contour sign" (hyperechoic enhancement over the articular cartilage) and "snowstorm appearance" (hyperechoic spots within a joint effusion).[4]
-
Record all measurements and findings meticulously, using images with calipers for documentation.
-
-
Treatment:
-
Administer this compound or placebo as per the study protocol.
-
-
Follow-up Scans:
-
Repeat the MSUS examination at specified follow-up visits (e.g., 3, 6, and 12 months).
-
The same sonographer should perform the follow-up scans if possible to minimize inter-observer variability.
-
Carefully reposition the patient to replicate the baseline imaging planes for the target tophus.
-
Re-measure the target tophus and re-evaluate for the presence and severity of other sonographic signs of gout.
-
-
Data Analysis:
-
Calculate the absolute and percentage change in the dimensions (diameters, area, or volume) of the target tophus from baseline.
-
A semi-quantitative scoring system can also be used to assess changes in the double contour sign over time.
-
Compare the changes in sonographic measures between the treatment and placebo groups.
-
Data Presentation
Quantitative data from imaging studies should be summarized in clear, structured tables to facilitate comparison between treatment groups and over time. The following tables provide examples of how data on tophi reduction from studies of other selective URAT1 inhibitors could be presented.
Table 1: Change in Tophus Volume Measured by DECT with a URAT1 Inhibitor (AR882)
| Treatment Group | Baseline sUA (mg/dL) | sUA at 3 Months (mg/dL) | Baseline Tophus Volume (cm³) | Change in Tophus Volume at 6 Months (cm³) |
| AR882 (75 mg) | 9.1 - 9.6 | 4.5 | 15.6 | -8.3 |
| Allopurinol | 9.1 - 9.6 | 6.1 | 11.5 | -1.2 |
| AR882 + Allopurinol | 9.1 - 9.6 | 4.7 | 4.7 | -0.9 |
| Data adapted from a Phase 2 study of AR882 (pozdeutinurad).[11] |
Table 2: Longitudinal Reduction in Tophus Size Measured by Ultrasound
| Time Point | Tophus Area (mm²) (Treat-to-Target Group) | % Change from Baseline | Tophus Area (mm²) (Treat-to-Non-Target Group) | % Change from Baseline |
| Baseline | 25.4 ± 8.1 | - | 24.9 ± 7.8 | - |
| 6 Months | 18.2 ± 6.5 | -28.3% | 24.5 ± 7.6 | -1.6% |
| 12 Months | 12.5 ± 5.3 | -50.8% | 24.1 ± 7.5 | -3.2% |
| Hypothetical data based on findings from studies showing greater tophus reduction in patients achieving target sUA.[9] |
Table 3: Reduction in DECT Urate Deposition Scores Over Time
| Anatomical Region | Baseline Score | 1-Year Score | 2-Year Score | P-value (vs Baseline) |
| MTP1 Joints | 4.2 ± 3.1 | 2.8 ± 2.5 | 1.9 ± 2.1 | <0.001 |
| Other Toes | 3.5 ± 2.9 | 2.0 ± 2.2 | 1.1 ± 1.8 | <0.001 |
| Ankles/Midfeet | 3.7 ± 3.0 | 2.1 ± 2.4 | 1.4 ± 2.0 | <0.001 |
| Tendons | 3.4 ± 2.8 | 1.9 ± 2.1 | 1.3 ± 1.9 | <0.001 |
| Data adapted from the NOR-Gout longitudinal study using a semi-quantitative scoring method.[12] |
Disclaimer: The protocols and data presented herein are for illustrative purposes. Specific imaging parameters and study designs for evaluating this compound should be developed in consultation with imaging specialists and regulatory authorities. The quantitative data tables are adapted from studies of other URAT1 inhibitors and are intended to serve as examples of expected outcomes, as specific imaging data for this compound on tophi reduction have not yet been publicly released.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Images in clinical medicine: Tophi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Home - Clinical Endpoints [clinicalendpoints.com]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. News - Imaging Endpoints [imagingendpoints.com]
- 8. YL 90148 - AdisInsight [adisinsight.springer.com]
- 9. Use of Imaging Endpoints in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging of tophi with an extremity-dedicated MRI system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Advanced imaging of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Main - Imaging Endpoints [imagingendpoints.com]
Application Note: A Proposed LC-MS/MS Method for the Quantification of Puliginurad and its Putative Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed, comprehensive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Puliginurad and its putative metabolites, hydroxyl-Puliginurad (M1) and this compound-N-glucuronide (M2), in human plasma. This compound is a novel, potent urate transporter 1 (URAT1) inhibitor under investigation for the treatment of hyperuricemia and gout.[1] As no standardized, publicly available bioanalytical method has been established, this application note provides a detailed, scientifically-grounded protocol to guide researchers in drug development and pharmacokinetic studies. The proposed method utilizes a straightforward protein precipitation technique for sample preparation and a sensitive and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. All quantitative data presented are representative examples to illustrate the expected performance of the method.
Introduction
This compound is a promising small molecule drug that functions by inhibiting URAT1, a protein in the kidneys responsible for the reabsorption of uric acid.[1] By blocking this transporter, this compound increases the excretion of uric acid, thereby lowering its levels in the blood.[1] To support preclinical and clinical development, a robust and reliable bioanalytical method is essential for the accurate quantification of this compound and its metabolites in biological matrices. This allows for the characterization of its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).
Based on the metabolic pathways of analogous URAT1 inhibitors such as lesinurad and verinurad, which undergo oxidation via cytochrome P450 enzymes (e.g., CYP2C9) and/or glucuronidation, this protocol targets the parent drug, a putative hydroxylated metabolite (M1), and a glucuronide conjugate (M2).[2][3][4][5][6] The method described herein is designed to meet the rigorous standards for bioanalytical method validation, focusing on sensitivity, specificity, accuracy, and precision.
Proposed Metabolic Pathway of this compound
The metabolic fate of this compound in humans has not been fully elucidated in publicly available literature. However, based on the known metabolism of other drugs in its class, a probable metabolic pathway involves Phase I oxidation and Phase II conjugation. The diagram below illustrates this proposed pathway.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound, Hydroxyl-Puliginurad (M1), this compound-N-glucuronide (M2), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4.
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
Instrumentation
-
LC System: A high-performance liquid chromatography (UHPLC) system capable of binary gradient delivery.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[7][8][9]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma sample into the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50% methanol) to each tube, except for blank samples.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Proposed Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Proposed Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
| Dwell Time | 100 ms |
Proposed MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the molecular weights of this compound and its putative metabolites.[10] These would require experimental optimization.[11][12][13]
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 337.1 | 152.1 | 25 |
| M1 (Hydroxyl) | 353.1 | 152.1 | 28 |
| M2 (Glucuronide) | 513.1 | 337.1 | 20 |
| This compound-d4 (IS) | 341.1 | 156.1 | 25 |
| Note: Product ions and collision energies are hypothetical and must be optimized empirically. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Bioanalytical workflow for this compound quantification.
Representative Quantitative Data (Hypothetical)
The following tables summarize the expected performance characteristics of this proposed method, based on typical requirements for bioanalytical method validation.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear (1/x²) | > 0.995 |
| M1 | 1 - 1000 | Linear (1/x²) | > 0.995 |
| M2 | 2 - 2000 | Linear (1/x²) | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| This compound | LLOQ | 1 | < 10% | ± 15% | < 12% | ± 15% |
| Low | 3 | < 8% | ± 10% | < 10% | ± 12% | |
| Mid | 100 | < 5% | ± 8% | < 7% | ± 8% | |
| High | 800 | < 5% | ± 5% | < 6% | ± 7% | |
| M1 | LLOQ | 1 | < 12% | ± 18% | < 15% | ± 18% |
| Low | 3 | < 9% | ± 11% | < 11% | ± 13% | |
| Mid | 100 | < 6% | ± 9% | < 8% | ± 9% | |
| High | 800 | < 5% | ± 6% | < 7% | ± 8% | |
| M2 | LLOQ | 2 | < 10% | ± 15% | < 13% | ± 16% |
| Low | 6 | < 8% | ± 10% | < 10% | ± 11% | |
| Mid | 200 | < 5% | ± 7% | < 6% | ± 8% | |
| High | 1600 | < 4% | ± 5% | < 5% | ± 6% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | 92.5 | 98.1 |
| High | 94.1 | 99.5 | |
| M1 | Low | 88.7 | 95.3 |
| High | 90.2 | 97.8 | |
| M2 | Low | 85.4 | 91.2 |
| High | 87.6 | 93.5 | |
| IS | Mid | 93.2 | 99.1 |
Conclusion
This application note details a proposed LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The protocol, featuring a simple protein precipitation sample preparation and a rapid, selective LC-MS/MS analysis, is designed to be a robust starting point for researchers. The provided tables of hypothetical data serve as a benchmark for the expected performance of a fully validated method. This comprehensive guide should enable drug development professionals to efficiently establish a reliable bioanalytical workflow for supporting the clinical advancement of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Metabolism and Disposition of Verinurad, a Uric Acid Reabsorption Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of lesinurad, a uric acid reabsorption inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesinurad - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lesinurad - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Assessing the Uricosuric Effect of Puliginurad in Animal Models
Introduction
Puliginurad is an investigational small molecule drug that acts as a potent and selective inhibitor of the urate transporter 1 (URAT1).[1][2][3][4] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[1][5] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, a mechanism known as a uricosuric effect, which in turn lowers serum uric acid (sUA) levels.[1] This makes this compound a promising therapeutic agent for the management of hyperuricemia and gout.[2]
These application notes provide detailed protocols for evaluating the uricosuric and sUA-lowering efficacy of this compound in established animal models of hyperuricemia. The protocols are designed for researchers in pharmacology and drug development to obtain robust and reproducible data.
Mechanism of Action: URAT1 Inhibition in the Renal Proximal Tubule
The primary mechanism by which this compound exerts its uricosuric effect is through the competitive inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells. This prevents the reabsorption of uric acid, leading to its increased excretion.
Caption: Mechanism of this compound in the kidney.
General Experimental Workflow
A typical preclinical study to assess the uricosuric effect of this compound follows a standardized workflow. This ensures systematic investigation from model induction to final data interpretation.
Caption: General workflow for in vivo assessment.
Application Notes
Choice of Animal Model
Rodent models are commonly used for hyperuricemia research because they are cost-effective and well-characterized.[6] However, most rodents possess the enzyme uricase (urate oxidase), which degrades uric acid to allantoin.[7] Therefore, to induce hyperuricemia, it is necessary to inhibit this enzyme using an agent like potassium oxonate.[8][9]
-
Rat Models: Often preferred for urine collection due to larger volumes. A common model involves co-administration of potassium oxonate (a uricase inhibitor) and a purine precursor like hypoxanthine or yeast extract to elevate serum uric acid levels.[7][9]
-
Mouse Models: Useful for studies requiring genetically modified animals or when compound availability is limited. A model combining adenine (to induce purine overload and renal impairment) with potassium oxonate can create a stable hyperuricemic state with features of nephropathy.[10]
Drug Formulation and Administration
-
Vehicle: this compound can be formulated as a suspension for oral administration. A common vehicle is 0.5% carboxymethyl cellulose sodium (CMC-Na) in sterile water.[10]
-
Route of Administration: Oral gavage is the most relevant route for preclinical assessment, mimicking the intended clinical route.
-
Dose Selection: Dose ranges should be determined based on preliminary dose-finding studies. For a novel compound like this compound, a range of doses (e.g., 1, 3, and 10 mg/kg) is recommended to establish a dose-response relationship.
Experimental Protocols
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Rats
This protocol is designed to induce a state of hyperuricemia, allowing for the evaluation of the sUA-lowering and uricosuric effects of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
House animals in metabolic cages for individual urine collection.
-
Acclimatize for at least one week before the experiment.
2. Induction of Hyperuricemia: [9]
-
One hour before administering the test compounds, induce hyperuricemia by oral gavage of potassium oxonate (PO) at 250-300 mg/kg and hypoxanthine (HX) at 300-500 mg/kg. Both should be suspended in 0.5% CMC-Na.
3. Experimental Groups (n=6-8 per group):
-
Group 1 (Normal Control): Administer vehicle (0.5% CMC-Na) only. No PO or HX induction.
-
Group 2 (Hyperuricemic Model): Administer vehicle orally, followed by PO and HX induction one hour later.
-
Group 3-5 (this compound): Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.), followed by PO and HX induction one hour later.
-
Group 6 (Positive Control): Administer a known uricosuric agent like Benzbromarone (e.g., 10-20 mg/kg, p.o.), followed by PO and HX induction one hour later.
4. Sample Collection and Analysis:
-
Blood: Collect blood samples from the tail vein at 0 (pre-dose), 2, 4, 6, and 8 hours post-induction. Centrifuge to obtain serum and store at -80°C.
-
Urine: Collect urine over a 24-hour period post-induction. Measure the total volume.
-
Biochemical Analysis:
-
Measure uric acid, creatinine, and blood urea nitrogen (BUN) in serum samples.
-
Measure uric acid and creatinine in urine samples.
-
Calculate the Fractional Excretion of Uric Acid (FEUA) using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Protocol 2: Adenine and Potassium Oxonate-Induced Hyperuricemia in Mice
This model induces a more chronic state of hyperuricemia and can be used to study effects on renal function.[10]
1. Animals:
-
Male C57BL/6J or ICR mice, weighing 25-30g.
-
Acclimatize for at least one week.
2. Induction of Hyperuricemia: [10]
-
Administer a mixture of adenine (100-150 mg/kg) and potassium oxonate (300-500 mg/kg) via oral gavage daily for 7-14 days.
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Normal Control): Administer vehicle (0.5% CMC-Na) daily.
-
Group 2 (Hyperuricemic Model): Administer adenine and potassium oxonate daily.
-
Group 3-5 (this compound): Co-administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) with adenine and potassium oxonate daily.
-
Group 6 (Positive Control): Co-administer a reference drug like Allopurinol (10 mg/kg, p.o.) or Benzbromarone (10 mg/kg, p.o.) with adenine and potassium oxonate daily.
4. Sample Collection and Analysis:
-
At the end of the treatment period (e.g., day 7 or 14), collect 24-hour urine using metabolic cages.
-
Following urine collection, collect terminal blood samples via cardiac puncture under anesthesia.
-
Perform biochemical analysis on serum and urine as described in Protocol 1.
-
Optional: Perfuse and collect kidneys for histopathological analysis (H&E and PAS staining) to assess crystal deposition and tissue damage.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Serum Biochemistry in Hyperuricemic Rats
| Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | BUN (mmol/L) |
| Normal Control | - | |||
| Hyperuricemic Model | - | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| Positive Control | 20 |
Data presented as Mean ± SEM. Statistical significance relative to the Hyperuricemic Model group should be indicated.
Table 2: Effect of this compound on Urinary Uric Acid Excretion in Hyperuricemic Rats
| Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Uric Acid (µmol/24h) | FEUA (%) |
| Normal Control | - | |||
| Hyperuricemic Model | - | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| Positive Control | 20 |
Data presented as Mean ± SEM. Statistical significance relative to the Hyperuricemic Model group should be indicated.
Study Logic and Interpretation
The logical progression of the study is to test the hypothesis that this compound will reduce serum uric acid by increasing urinary uric acid excretion in a hyperuricemic animal model.
Caption: Logical flow of the uricosuric assessment study.
A successful outcome is characterized by a statistically significant, dose-dependent decrease in serum uric acid and a corresponding increase in 24-hour urinary uric acid excretion and FEUA in the this compound-treated groups compared to the hyperuricemic model group. The absence of significant changes in serum creatinine and BUN would suggest that the compound does not adversely affect overall kidney function at the tested doses.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uricosuric - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Progress in animal models for studying hyperuricemia [frontiersin.org]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. mednexus.org [mednexus.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing a Novel Uricosuric Agent (e.g., Puliginurad) in Preclinical Animal Studies
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of novel uricosuric agents that act as URAT1 inhibitors, using Puliginurad as a representative example. The information provided is synthesized from preclinical studies of various URAT1 inhibitors and is intended to serve as a practical guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and similar uricosuric agents?
A1: this compound is a selective uric acid transporter 1 (URAT1) inhibitor. URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and consequently lowering serum uric acid levels.
Q2: Which animal models are most appropriate for studying the efficacy of this compound?
A2: Standard rodent models (rats, mice) are commonly used. However, it's important to note that the uric acid metabolism in these animals differs from humans. To create a hyperuricemic state that better mimics the human condition, these models often require the administration of a uricase inhibitor, such as potassium oxonate.[1][2][3] For more specific evaluation of human URAT1 inhibitors, transgenic mouse models expressing human URAT1 can be valuable.[4][5][6] Non-human primates, such as cynomolgus monkeys, are also used in later-stage preclinical testing due to their closer physiological similarity to humans.
Q3: What are the key efficacy endpoints to measure in animal studies?
A3: The primary efficacy endpoint is the reduction in serum uric acid levels. Other important endpoints include fractional excretion of uric acid (FEUA) in the urine, and in more advanced studies, reduction of monosodium urate (MSU) crystal deposition in tissues.
Q4: What are the potential toxicities associated with URAT1 inhibitors like this compound?
A4: Based on preclinical studies of similar compounds, potential target organs for toxicity include the kidneys and the gastrointestinal tract.[7] High doses may lead to renal tubular damage, potentially due to the increased concentration of uric acid in the tubules. Gastrointestinal issues such as diarrhea and emesis have also been observed in animal studies at high dose levels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of significant reduction in serum uric acid. | 1. Inadequate dose: The administered dose may be too low to achieve a therapeutic effect. 2. Ineffective hyperuricemia induction: The method used to induce high uric acid levels in the animal model may not be robust. 3. Species-specific differences: The drug may have lower affinity for the URAT1 transporter in the chosen animal species. | 1. Conduct a dose-ranging study: Test a wider range of doses to establish a dose-response relationship. 2. Verify hyperuricemia model: Ensure that the uricase inhibitor (e.g., potassium oxonate) is administered appropriately and that baseline serum uric acid levels are consistently elevated.[1][2][3] 3. Consider a different model: If feasible, utilize a transgenic model expressing human URAT1 for more relevant results.[4][5][6] |
| High variability in serum uric acid levels between animals in the same dose group. | 1. Inconsistent drug administration: Variations in oral gavage technique or food consumption (for in-feed dosing) can affect drug absorption. 2. Biological variability: Natural variations in metabolism and drug response among individual animals. 3. Inconsistent sample collection/handling: Variations in the timing of blood collection or sample processing can impact results. | 1. Refine administration technique: Ensure all personnel are proficient in the chosen drug administration method. For oral dosing, consider fasting animals to reduce variability in absorption. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Standardize procedures: Implement a strict protocol for the timing of dosing, blood collection, and sample processing. |
| Signs of renal toxicity (e.g., elevated creatinine, kidney histopathology). | 1. High local drug concentration: The drug's mechanism of action increases uric acid concentration in the renal tubules, which can lead to crystal formation and tubular damage. 2. Off-target effects: The compound may have unintended effects on other renal transporters or cellular processes. 3. Dehydration: If the animals have reduced water intake, this can exacerbate the risk of crystal precipitation in the kidneys. | 1. Dose reduction: Lower the dose to a level that maintains efficacy while minimizing renal stress. 2. Ensure adequate hydration: Monitor water consumption and ensure all animals have free access to water. 3. Co-administration with a xanthine oxidase inhibitor: In a combination therapy approach, a xanthine oxidase inhibitor can reduce the overall production of uric acid, potentially lessening the burden on the kidneys. |
| Unexpected mortality in high-dose groups. | 1. Severe gastrointestinal toxicity: High doses of some URAT1 inhibitors have been associated with severe diarrhea and emesis, leading to dehydration and electrolyte imbalance.[7] 2. Acute renal failure: Rapid and extensive precipitation of uric acid crystals in the kidneys can lead to acute kidney injury. | 1. Implement humane endpoints: Closely monitor animals for signs of distress and establish clear criteria for euthanasia. 2. Refine dose selection: Use data from initial dose-ranging studies to select a maximum tolerated dose (MTD) for longer-term studies that is below the lethal dose. 3. Conduct thorough post-mortem analysis: Perform necropsies and histopathology to determine the cause of death and identify target organs of toxicity. |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Rats
Objective: To induce a state of hyperuricemia in rats to facilitate the evaluation of uricosuric agents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Potassium oxonate (uricase inhibitor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
Procedure:
-
Acclimatize rats to the facility for at least one week prior to the experiment.
-
Prepare a suspension of potassium oxonate in the vehicle at a concentration of 250 mg/mL.
-
Administer potassium oxonate via oral gavage at a dose of 250 mg/kg.[1]
-
One hour after potassium oxonate administration, the test compound (e.g., this compound) or vehicle can be administered.
-
Collect blood samples at predetermined time points (e.g., 2, 4, 6, and 24 hours post-dose) to measure serum uric acid levels.
Protocol 2: Efficacy and Toxicity Evaluation in a 14-Day Rat Study
Objective: To assess the dose-dependent efficacy and potential toxicity of a novel URAT1 inhibitor over a 14-day period.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with potassium oxonate-induced hyperuricemia (as described in Protocol 1).
-
Dose Groups:
-
Vehicle control
-
Low dose (e.g., 10 mg/kg/day)
-
Mid dose (e.g., 30 mg/kg/day)
-
High dose (e.g., 100 mg/kg/day)
-
-
Administration: Daily oral gavage for 14 consecutive days.
-
Efficacy Assessment:
-
Collect blood samples on Day 1, 7, and 14 to measure serum uric acid levels.
-
Collect 24-hour urine samples on Day 14 to measure urinary uric acid excretion and calculate the fractional excretion of uric acid (FEUA).
-
-
Toxicity Assessment:
-
Monitor clinical signs and body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis (including markers of kidney and liver function).
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Data Presentation
Table 1: Illustrative Dose-Response Efficacy of a Novel URAT1 Inhibitor in Hyperuricemic Rats (Day 14)
| Dose Group (mg/kg/day) | Mean Serum Uric Acid (mg/dL) ± SD | % Reduction from Vehicle | Mean Fractional Excretion of Uric Acid (FEUA) ± SD |
| Vehicle Control | 8.5 ± 1.2 | - | 5.2 ± 1.5 |
| 10 | 5.1 ± 0.9 | 40% | 15.8 ± 2.1 |
| 30 | 3.4 ± 0.7 | 60% | 25.4 ± 3.3 |
| 100 | 2.1 ± 0.5 | 75% | 38.1 ± 4.0 |
Table 2: Illustrative Toxicity Profile of a Novel URAT1 Inhibitor in Rats (Day 14)
| Dose Group (mg/kg/day) | Key Clinical Chemistry Findings (Mean ± SD) | Notable Histopathological Findings |
| Creatinine (mg/dL) | ALT (U/L) | |
| Vehicle Control | 0.6 ± 0.1 | 45 ± 8 |
| 10 | 0.7 ± 0.2 | 48 ± 10 |
| 30 | 0.9 ± 0.3 | 55 ± 12 |
| 100 | 1.5 ± 0.5 | 62 ± 15 |
Visualizations
Caption: Experimental workflow for a 14-day efficacy and toxicity study.
Caption: Mechanism of action of this compound on the URAT1 transporter.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Strategies to minimize off-target effects when studying Puliginurad's mechanism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Puliginurad, a URAT1 inhibitor. The focus is on strategies to identify and minimize off-target effects to ensure data accurately reflects the on-target activity of the compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is not consistent with URAT1 inhibition after this compound treatment. How can I determine if this is an off-target effect?
A1: Unexplained cellular phenotypes are a common challenge when studying drug mechanisms. To dissect whether the observed effect is on-target or off-target, a systematic approach involving several lines of experimentation is recommended. The initial step is to confirm the primary pharmacology in your system, followed by specific assays to identify potential off-target interactions.
A multi-pronged approach is crucial. This involves utilizing structurally distinct URAT1 inhibitors, employing genetic knockdown of the target, and conducting unbiased screening for other potential binding partners. Below is a workflow and detailed protocols to guide your investigation.
Experimental Workflow: Differentiating On-Target vs. Off-Target Phenotypes
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Detailed Experimental Protocols:
-
Protocol 1: Rescue Experiment with Structurally Unrelated URAT1 Inhibitor
-
Objective: To determine if the observed phenotype is specific to this compound's chemical structure or a general consequence of URAT1 inhibition.
-
Methodology:
-
Select a structurally distinct URAT1 inhibitor (e.g., Lesinurad or Dotinurad).
-
Culture cells and treat with a dose range of this compound and the alternative inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
After the appropriate incubation time, assess the phenotype of interest using a quantitative assay (e.g., cell viability, gene expression, protein phosphorylation).
-
Interpretation: If the alternative URAT1 inhibitor recapitulates the phenotype, it is likely an on-target effect. If not, it suggests an off-target effect of this compound.
-
-
-
Protocol 2: Target Knockdown using RNA Interference
-
Objective: To mimic the effect of URAT1 inhibition genetically and compare it to the pharmacological effect of this compound.
-
Methodology:
-
Transfect cells with siRNA or shRNA constructs targeting URAT1.
-
Include a non-targeting control siRNA/shRNA.
-
After 48-72 hours, confirm URAT1 knockdown by qPCR or Western blot.
-
Assess the cellular phenotype in the knockdown cells and compare it to the phenotype observed with this compound treatment.
-
Interpretation: If URAT1 knockdown produces the same phenotype as this compound, the effect is likely on-target.
-
-
Q2: I am concerned about the specificity of this compound. How can I proactively screen for potential off-target binding partners?
A2: Proactively identifying off-target interactions is a critical step in characterizing a new compound. Several unbiased, proteome-wide techniques can be employed to assess the binding profile of this compound. These methods are invaluable for understanding the compound's selectivity and for interpreting any unexpected biological effects.
Recommended Off-Target Screening Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. Bound proteins are identified by mass spectrometry. | Identifies direct binding partners. | Can be technically challenging; may miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation. Changes in protein stability upon drug treatment are monitored across the proteome.[1][2] | Performed in intact cells, preserving native protein complexes and localization. | Requires specialized equipment; may not detect all binding events. |
| Kinase Profiling | This compound is screened against a large panel of purified kinases to assess its inhibitory activity. | Comprehensive assessment of a major class of off-target liabilities. | Does not assess non-kinase off-targets. |
Experimental Workflow: Off-Target Identification using Affinity Chromatography-Mass Spectrometry
Caption: Workflow for identifying off-target binding partners.
Q3: How can I design my experiments to minimize the risk of misinterpreting off-target effects as on-target mechanism of action?
A3: Rigorous experimental design with appropriate controls is the cornerstone of accurately defining a drug's mechanism of action.[3] The following principles should be incorporated into your experimental plans to minimize the potential for misleading results due to off-target activities.
Key Experimental Design Principles:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (URAT1 inhibition). Higher concentrations are more likely to engage lower-affinity off-targets.[4]
-
Employ Orthogonal Approaches: Do not rely on a single assay. Validate key findings using multiple, independent methods. For example, if you observe a change in gene expression, confirm this at the protein level.
-
Include Positive and Negative Controls:
-
Positive Control: A known URAT1 inhibitor with a well-characterized mechanism.
-
Negative Control: A structurally similar but inactive analog of this compound, if available. This is a powerful tool to control for effects related to the chemical scaffold itself.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
-
Confirm Target Engagement: Directly measure the interaction of this compound with URAT1 in your experimental system.[1] This can be achieved using techniques like CETSA or by developing a target-specific binding assay.
Signaling Pathway: Hypothetical Off-Target Effect of this compound
The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its primary target URAT1, also inadvertently inhibits a hypothetical kinase, "Off-Target Kinase 1" (OTK1). This could lead to the misinterpretation of downstream effects.
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Experimental control: Significance and symbolism [wisdomlib.org]
- 4. youtube.com [youtube.com]
Technical Support Center: Ensuring Consistent Puliginurad Bioactivity Through Rigorous Cell Line Selection and Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the consistent measurement of Puliginurad bioactivity. Adherence to validated cell line practices and experimental protocols is critical for obtaining reliable and reproducible results in the study of this novel URAT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most suitable for studying this compound bioactivity?
A1: Human Embryonic Kidney 293 (HEK293) cells and their derivatives (e.g., HEK293T) are the most commonly used and recommended cell lines for studying the bioactivity of URAT1 inhibitors like this compound.[1][2] These cells are readily available, easy to culture and transfect, and, importantly, do not endogenously express significant levels of URAT1. This low background allows for the specific activity of exogenously expressed URAT1 to be accurately measured. Both transient and stable transfection methods can be employed to express the human URAT1 transporter (encoded by the SLC22A12 gene).
Q2: What are the critical quality control steps for our URAT1-expressing cell line?
A2: Consistent bioactivity results depend on a well-characterized cell line. Key quality control steps include:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.
-
Cell Viability and Morphology: Monitor cell viability and morphology before each experiment. Healthy, logarithmically growing cells are essential for reproducible results.
-
Passage Number: Use cells within a consistent and low passage number range (e.g., passages 5-20) to minimize phenotypic drift.[3]
-
URAT1 Expression Verification: Confirm URAT1 protein expression at regular intervals using Western blotting.
Q3: How can we confirm that the observed uric acid uptake is specifically mediated by URAT1?
A3: To ensure the specificity of the assay, it is crucial to include proper controls:
-
Vector Control: Transfect HEK293 cells with an empty vector (not containing the URAT1 gene). These cells should exhibit minimal uric acid uptake compared to the URAT1-expressing cells. The difference in uptake between these two cell lines represents the URAT1-mediated transport.[1]
-
Positive Control Inhibitor: Use a well-characterized URAT1 inhibitor, such as benzbromarone or lesinurad, as a positive control.[4] A dose-dependent inhibition of uric acid uptake by these compounds will validate the assay's ability to detect URAT1 inhibition.
Troubleshooting Guides
Uric Acid Uptake Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background uric acid uptake in control (empty vector) cells | - Endogenous expression of other uric acid transporters in the parental cell line. - Non-specific binding of uric acid to the cells or plate. | - Use a different parental cell line with lower endogenous transporter activity. - Ensure thorough washing steps with ice-cold buffer to remove unbound uric acid. - Increase the number of washes. |
| Low or no difference in uric acid uptake between URAT1-expressing and control cells | - Low transfection efficiency. - Poor URAT1 protein expression or incorrect localization. - Suboptimal assay conditions (e.g., incubation time, uric acid concentration). | - Optimize the transfection protocol (see troubleshooting guide for transfection). - Verify URAT1 expression and membrane localization via Western blot and immunofluorescence, respectively. - Optimize the uric acid concentration and incubation time. A typical starting point is a 15-30 minute incubation with 250 µM uric acid.[5] |
| Inconsistent results between experiments | - Variation in cell seeding density. - Cells are not in the logarithmic growth phase. - Inconsistent incubation times or temperatures. - Reagent variability. | - Optimize and standardize cell seeding density to achieve 70-90% confluency at the time of the assay.[3][6] - Always use cells that are actively dividing and healthy. - Ensure precise timing and temperature control for all incubation steps. - Prepare fresh reagents and use consistent batches. |
| This compound shows low potency (high IC50) | - Incorrect drug concentration. - this compound degradation. - Suboptimal assay sensitivity. | - Verify the stock solution concentration and perform serial dilutions accurately. - Prepare fresh this compound solutions for each experiment. - Optimize the assay to ensure a sufficient signal-to-background ratio. |
Cell Transfection and URAT1 Expression
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low transfection efficiency | - Suboptimal DNA-to-transfection reagent ratio. - Poor quality of plasmid DNA. - Presence of serum or antibiotics during complex formation. - Cells are not at the optimal confluency. | - Optimize the ratio of DNA to transfection reagent according to the manufacturer's protocol.[6] - Use high-purity, endotoxin-free plasmid DNA.[6] - Form DNA-reagent complexes in serum-free and antibiotic-free media.[7] - Transfect cells when they are 70-90% confluent.[6] |
| Low URAT1 protein expression detected by Western blot | - Inefficient transcription or translation. - Protein degradation. - Poor antibody quality. | - Use a strong promoter in the expression vector (e.g., CMV). - Include a protease inhibitor cocktail during cell lysis. - Use a validated anti-URAT1 antibody and optimize antibody concentration and incubation time. |
| No URAT1 protein detected by Western blot | - Failed transfection. - Incorrect vector construct. | - Use a positive control plasmid (e.g., expressing GFP) to verify transfection efficiency. - Sequence the URAT1 expression vector to confirm the integrity of the open reading frame. |
Cytotoxicity Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background cytotoxicity in vehicle-treated cells | - Cell culture stress (e.g., over-confluency, nutrient depletion). - Contamination. | - Ensure cells are healthy and not overgrown at the time of the assay. - Regularly test for mycoplasma and other contaminants. |
| Inconsistent cytotoxicity results | - Uneven cell seeding. - Edge effects in the microplate. - Variation in drug treatment time. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. - Use a multichannel pipette for simultaneous addition of the drug to replicate wells. |
Experimental Protocols
Uric Acid Uptake Assay
-
Cell Seeding: Seed URAT1-expressing HEK293 cells and empty vector control cells in a 24-well or 96-well plate at a density to achieve 80-90% confluency on the day of the assay. A typical density for a 24-well plate is 2.5 x 10^5 cells/well.[1]
-
Pre-incubation: On the day of the assay, wash the cells twice with a pre-warmed Krebs-Ringer buffer or a similar physiological salt solution.
-
Inhibitor Treatment: Add buffer containing various concentrations of this compound or a positive control inhibitor (e.g., benzbromarone) to the cells and incubate for 30 minutes at 37°C.[1]
-
Uric Acid Uptake: Initiate the uptake by adding buffer containing a known concentration of uric acid (e.g., 750 µM) and incubate for 30 minutes at 37°C.[1]
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular uric acid concentration using a commercially available uric acid assay kit or by LC-MS/MS.
-
Data Analysis: Normalize the intracellular uric acid concentration to the total protein content in each well. Calculate the URAT1-specific uptake by subtracting the uptake in control cells from that in URAT1-expressing cells. Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for URAT1 Expression
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against URAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound as a URAT1 inhibitor in renal uric acid reabsorption.
Caption: Experimental workflow for the validation of this compound bioactivity.
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for Bioactivity Assays
| Plate Format | Seeding Density (cells/well) | Approximate Confluency at Assay |
| 96-well | 3 x 10^4 - 5 x 10^4 | 80-90% |
| 24-well | 2.0 x 10^5 - 3.0 x 10^5 | 80-90% |
| 6-well | 8 x 10^5 - 1.2 x 10^6 | 80-90% |
Table 2: Typical IC50 Values for Control URAT1 Inhibitors in HEK293-based Assays
| Inhibitor | Reported IC50 Range (µM) |
| Benzbromarone | 0.1 - 1.0 |
| Lesinurad | 5 - 15 |
| Probenecid | 100 - 500 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
References
- 1. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 7. genscript.com [genscript.com]
Technical Support Center: Mitigating Compensatory Mechanisms in Response to Chronic Puliginurad Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of chronic Puliginurad administration. The information provided addresses potential compensatory mechanisms that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is primarily located in the apical membrane of the proximal tubule cells in the kidney and is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[1]
Q2: We are observing a plateau or a gradual decrease in the efficacy of this compound in lowering serum uric acid levels in our long-term animal studies. What could be the underlying cause?
A potential reason for the observed attenuation of this compound's effect over time is the activation of compensatory mechanisms by the kidney. Chronic inhibition of URAT1 may lead to the upregulation of other urate transporters as the system attempts to maintain urate homeostasis. This can include increased expression or activity of transporters involved in urate reabsorption or a decrease in transporters involved in urate secretion. One study on the URAT1 inhibitor Lesinurad, when co-administered with allopurinol, showed a synergistic upregulation of the organic anion transporter 1 (OAT1) mRNA expression, which is involved in urate secretion.
Q3: What are the potential compensatory transporters that could be upregulated in response to chronic this compound administration?
Based on the known network of renal urate transporters, potential compensatory players include:
-
Organic Anion Transporters (OAT1 and OAT3): These are involved in the secretion of uric acid into the tubular lumen. An upregulation of these transporters could partially counteract the effect of URAT1 inhibition.
-
ATP-binding cassette subfamily G member 2 (ABCG2): This transporter is involved in the secretion of urate from both the kidney and the intestine. Increased intestinal or renal ABCG2 expression could be a significant compensatory pathway.
-
Glucose Transporter 9 (GLUT9): This transporter is located on the basolateral membrane of proximal tubule cells and is involved in the reabsorption of uric acid from the cells into the blood. Changes in its expression or activity could also impact net urate transport.
Q4: How can we experimentally verify the presence of these compensatory mechanisms?
To investigate compensatory mechanisms, we recommend assessing the expression levels of the aforementioned transporters in kidney and intestinal tissues from your animal models at both the mRNA and protein levels. Detailed protocols for Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are provided in the "Experimental Protocols" section of this guide.
Q5: Are there any signaling pathways known to regulate the expression of these urate transporters?
The regulation of urate transporter expression is complex and not fully elucidated. However, some studies suggest the involvement of pathways sensitive to intracellular and extracellular urate levels. Chronic changes in urate flux caused by this compound could potentially trigger these signaling cascades, leading to altered transporter gene expression.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected reduction in serum uric acid (sUA) levels in long-term in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Compensatory Upregulation of Renal Urate Transporters | 1. At the end of the chronic study, harvest kidney and intestinal tissues from both the this compound-treated and vehicle control groups. 2. Perform RT-qPCR to analyze the mRNA expression levels of key urate transporters: SLC22A12 (URAT1), SLC22A6 (OAT1), SLC22A8 (OAT3), ABCG2, and SLC2A9 (GLUT9). 3. Perform Western blot analysis to confirm changes in protein expression levels of these transporters. 4. If a compensatory upregulation is confirmed, consider combination therapy with an agent that targets the upregulated transporter, if available and appropriate for the experimental design. |
| Development of Drug Tolerance | 1. Assess the pharmacokinetic profile of this compound at different time points during the chronic study to ensure that drug exposure is maintained. 2. Consider a dose-escalation study to determine if a higher dose can overcome the observed tolerance. |
| Dietary Influences on Uric Acid Production | 1. Ensure a standardized diet with controlled purine content is used for all animals throughout the study. 2. Monitor food and water intake to rule out variations that could affect uric acid levels. |
Data Presentation
Table 1: Efficacy of URAT1 Inhibitors in Clinical Trials
| Drug | Trial Phase | Dose | Treatment Duration | Mean % Reduction in Serum Uric Acid | Reference |
| Lingdolinurad (ABP-671) | Phase 2b/3 | Not Specified | 6 months | A higher proportion of patients reached sUA < 5 mg/dL and < 4 mg/dL compared to allopurinol. | [2][3] |
| Dotinurad | Phase 3 | 2 mg | Not Specified | 45.9% | |
| Dotinurad | Pooled Phase 2 & 3 | 2 mg | Not Specified | 42.17% | [4] |
| Dotinurad | Pooled Phase 2 & 3 | 4 mg | Not Specified | 60.42% | [4] |
Note: Data for this compound from late-stage clinical trials is not yet publicly available in the same format.
Experimental Protocols
RNA Extraction and Reverse Transcription-quantitative PCR (RT-qPCR) for Urate Transporter mRNA Expression
Objective: To quantify the mRNA expression levels of urate transporters (URAT1, OAT1, OAT3, ABCG2, GLUT9) in kidney and intestinal tissue.
Materials:
-
TRIzol reagent or similar RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR instrument
-
Primers for target genes (human or rodent specific) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction:
-
Homogenize ~50-100 mg of frozen kidney or intestinal tissue in 1 mL of TRIzol reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a high-capacity cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls and a dissociation (melt) curve analysis to ensure reaction specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Western Blotting for Urate Transporter Protein Expression
Objective: To determine the protein levels of urate transporters in kidney and intestinal tissue.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to URAT1, OAT1, OAT3, ABCG2, and GLUT9
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Primary mechanism of this compound action.
Caption: Hypothesized compensatory response to chronic this compound.
Caption: Workflow for investigating compensatory mechanisms.
References
- 1. atomthera.us [atomthera.us]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Uric acid-lowering effect of dotinurad, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of surgical techniques for inducing gout models for Puliginurad testing
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of surgical techniques for inducing gout models, specifically for the testing of URAT1 inhibitors like Puliginurad.
Troubleshooting Guide
This guide addresses common issues encountered during the surgical induction of gout models.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in inflammatory response between animals? | - Inconsistent MSU crystal size/preparation- Inaccurate intra-articular injection- Animal strain/age differences | - Ensure consistent MSU crystal preparation protocol.- Use ultrasound guidance for injections to ensure accurate placement in the joint capsule.- Standardize animal strain, age, and sex for all experiments. |
| Inflammation is too transient for the experimental timeline? | - Natural clearance of MSU crystals by uricase in rodents.[1][2] | - Consider a surgical embedment model for sustained crystal presence.[1][2]- Use a uricase inhibitor like potassium oxonate in conjunction with MSU injection.- For acute models, ensure the therapeutic window of the test compound aligns with the peak inflammation (typically 12-48 hours).[3] |
| Low or no inflammatory response after MSU injection? | - Subcutaneous or peri-articular injection instead of intra-articular.- Insufficient priming of the inflammatory cascade. | - Refine injection technique; consider using a smaller gauge needle.- Co-inject with a priming agent like LPS to enhance the inflammatory response, if appropriate for the study design.[4] |
| Unexpected animal mortality post-surgery? | - Anesthesia overdose.- Post-operative infection.- Systemic effects from high doses of inflammatory agents. | - Carefully calculate anesthetic dose based on animal weight.- Maintain sterile surgical technique and administer post-operative analgesics and antibiotics as needed.- Perform dose-response studies to determine the optimal concentration of MSU crystals or other inducing agents. |
| Difficulty in consistently inducing hyperuricemia? | - Insufficient dose or duration of uricase inhibitor (e.g., potassium oxonate).- Dietary factors influencing uric acid levels. | - Optimize the dosing regimen of the uricase inhibitor.- Utilize a high-purine or high-fructose diet to supplement the induction method.[5] |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the surgical induction of gout models.
Q1: What is the most common surgical method for inducing an acute gout model?
A1: The most prevalent and well-established method is the intra-articular injection of monosodium urate (MSU) crystals into the joint of an animal, typically the knee or ankle of a mouse or rat.[1][3][6][7] This technique directly introduces the inflammatory stimulus into the target tissue, mimicking an acute gout flare.
Q2: How can I create a more chronic gout model that better reflects human disease?
A2: To model chronic gout, researchers can employ techniques such as the surgical embedment of MSU crystals, which provides a longer-lasting depot of inflammatory stimuli.[1][2] Another approach is to induce hyperuricemia through the administration of a uricase inhibitor like potassium oxonate, often in combination with a high-purine diet, over an extended period.[5][6][7]
Q3: What are the key parameters to measure when assessing the efficacy of a drug like this compound in these models?
A3: Key parameters include joint swelling (measured with calipers), pain response (assessed via von Frey filaments), inflammatory cell infiltration (histological analysis), and the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in synovial fluid or tissue homogenates.[3] For a URAT1 inhibitor like this compound, monitoring serum and urinary uric acid levels is also critical.
Q4: What are the typical dosages and volumes for MSU crystal injections?
A4: For mice, a typical dose is around 10 µl of an MSU crystal suspension (e.g., 25 mg/ml).[3] For rats, the volume is generally larger, around 30-50 µl of a similar concentration.[3][4] However, it is crucial to perform pilot studies to determine the optimal dose for your specific experimental setup.
Q5: What is the expected timeline of inflammation following an intra-articular MSU injection?
A5: Significant joint swelling is typically observed within 12 hours post-injection and can persist for up to 3 days.[3] Pain sensitivity, as measured by von Frey filaments, usually increases by 24 hours and also lasts for about 3 days.[3]
Experimental Protocols
Protocol 1: Intra-articular MSU Crystal Injection in Rats
This protocol describes the induction of acute gouty arthritis via direct injection of MSU crystals into the rat knee joint.
Materials:
-
Monosodium urate (MSU) crystals
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Insulin syringes with 29-30G needles
-
Clippers and surgical scrub (e.g., chlorhexidine, 70% ethanol)
-
Calipers for measuring joint diameter
-
Post-operative warming pad
Procedure:
-
MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS at the desired concentration (e.g., 25 mg/ml). Ensure the crystals are of a consistent size and shape by following a standardized preparation protocol.
-
Anesthesia: Anesthetize the rat according to your institution's approved protocol. Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.
-
Surgical Site Preparation: Shave the fur over the knee joint of one hind limb. Clean the exposed skin with alternating scrubs of chlorhexidine and 70% ethanol.
-
Intra-articular Injection: Flex the knee joint to expose the intra-articular space. Carefully insert a 29-30G needle into the joint capsule, avoiding the patellar ligament. Slowly inject 30-50 µl of the MSU crystal suspension. A successful injection will meet with little resistance.
-
Control Injection: In the contralateral knee, inject an equal volume of sterile PBS to serve as a control.
-
Post-operative Care: Place the animal on a warming pad to recover from anesthesia. Administer analgesics as per your approved protocol. Monitor the animal for signs of distress, and provide easy access to food and water.
-
Assessment: Measure joint swelling using calipers at baseline and at various time points post-injection (e.g., 12, 24, 48, and 72 hours). Assess pain response using von Frey filaments. At the end of the experiment, synovial fluid and tissue can be collected for cytokine analysis and histology.
Data Presentation
Table 1: Typical Parameters for MSU-Induced Gout Models
| Parameter | Mouse | Rat |
| MSU Injection Volume | 10 µl | 30-50 µl |
| MSU Concentration | 10-25 mg/ml | 25-40 mg/ml |
| Peak Joint Swelling | 8-24 hours | 12-24 hours |
| Duration of Swelling | 48-72 hours | 72-96 hours |
| Peak Pain Response | 24 hours | 24 hours |
Visualizations
Signaling Pathway: NLRP3 Inflammasome Activation in Gout
References
- 1. researchgate.net [researchgate.net]
- 2. Minimally Invasive Embedding of Saturated MSU Induces Persistent Gouty Arthritis in Modified Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Degenerative joint disease induced by repeated intra-articular injections of monosodium urate crystals in rats as investigated by translational imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New animal model of chronic gout reproduces pathological features of the disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 7. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the URAT1 selectivity of Puliginurad and Lesinurad.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selectivity of two urate transporter 1 (URAT1) inhibitors: Puliginurad (YL-90148), a novel agent in late-stage clinical development, and Lesinurad, an approved medication for hyperuricemia associated with gout. The focus of this comparison is on their in vitro selectivity for URAT1 against other key renal transporters involved in uric acid homeostasis.
In Vitro Inhibition Profile: A Quantitative Comparison
The following table summarizes the available in vitro inhibitory activities (IC50 values) of this compound and Lesinurad against a panel of renal transporters crucial for uric acid transport and drug interactions. It is important to note that while comprehensive data for Lesinurad is publicly available, specific quantitative data for this compound's selectivity profile is limited in the public domain.
| Transporter | This compound (YL-90148) IC50 (µM) | Lesinurad IC50 (µM) | Transporter Function |
| URAT1 | Potent inhibitor (specific values not publicly available)[1][2][3][4][5] | 3.53 - 7.3[6][7] | Primary transporter for renal reabsorption of uric acid. |
| OAT1 | Data not publicly available | No clinically significant inhibition[6] | Secretion of organic anions and drugs. |
| OAT3 | Data not publicly available | No clinically significant inhibition[6] | Secretion of organic anions and drugs. |
| OAT4 | Data not publicly available | 2.03 - 3.7[6][7] | Uric acid reabsorption, associated with diuretic-induced hyperuricemia. |
| ABCG2 | Data not publicly available | No effect[6] | Efflux transporter for uric acid and other substrates. |
| GLUT9 | Data not publicly available | Not inhibited[6] | Basolateral exit of reabsorbed uric acid from tubular cells. |
Experimental Protocols
A clear understanding of the methodologies used to generate inhibition data is critical for accurate comparison.
Lesinurad: URAT1 Inhibition Assay Protocol
A representative experimental protocol for determining the URAT1 inhibitory activity of Lesinurad involves the following steps[6]:
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid expressing human URAT1.
-
Assay Buffer: A buffer with a pH of 7.3 is used, containing sodium gluconate, potassium gluconate, monobasic potassium phosphate, magnesium sulfate, calcium gluconate, and glucose.
-
Inhibitor Incubation: The URAT1-expressing cells are pre-incubated with varying concentrations of Lesinurad for 5 minutes.
-
Substrate Addition: 14C-labeled uric acid (100 µM) is added to the cells.
-
Incubation: The cells are incubated for 10 minutes to allow for uric acid transport.
-
Analysis: The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter. The IC50 value is then calculated from the dose-response curve.
This compound: URAT1 Inhibition Assay Protocol
Detailed experimental protocols for the in vitro transporter inhibition assays for this compound are not yet publicly available. It is anticipated that similar methodologies utilizing transfected cell lines expressing the target transporters are employed in its preclinical characterization.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the physiological context of URAT1 inhibition and a generalized workflow for assessing the selectivity of inhibitors like this compound and Lesinurad.
Figure 1. Mechanism of URAT1 Inhibition in the Renal Proximal Tubule.
Figure 2. General Workflow for In Vitro Selectivity Profiling.
Discussion on URAT1 Selectivity
Lesinurad: The available data demonstrates that Lesinurad is a selective inhibitor of URAT1. It also inhibits OAT4 with similar potency[6][7]. The inhibition of OAT4 may contribute to its uric acid-lowering effect, particularly in the context of diuretic-induced hyperuricemia[6]. Importantly, Lesinurad does not inhibit the basolateral transporter GLUT9, which is responsible for the exit of reabsorbed uric acid into the bloodstream[6]. Furthermore, at clinically relevant concentrations, Lesinurad does not significantly inhibit OAT1 and OAT3, which are involved in the secretion of various drugs and endogenous compounds, suggesting a lower potential for certain drug-drug interactions compared to non-selective uricosuric agents[6]. It also has no effect on the efflux transporter ABCG2[6].
This compound: While specific IC50 values are not publicly available, this compound is consistently described as a "potent" and "selective" URAT1 inhibitor[1][2][3][4][5]. Its advancement to Phase 3 clinical trials suggests a promising efficacy and safety profile, which would be underpinned by high selectivity for URAT1 over other transporters to minimize off-target effects[1]. The designation "selective" implies that it has a significantly higher affinity for URAT1 compared to other renal transporters. A thorough, quantitative comparison of its selectivity against that of Lesinurad will only be possible once detailed preclinical data becomes publicly accessible.
Conclusion
Both this compound and Lesinurad are designed to lower serum uric acid levels by inhibiting URAT1-mediated renal reabsorption. Lesinurad has a well-characterized selectivity profile, demonstrating potent inhibition of both URAT1 and OAT4, with minimal impact on other key renal transporters at therapeutic concentrations. This compound is emerging as a potent and selective URAT1 inhibitor, though a definitive quantitative comparison of its selectivity profile against Lesinurad is currently limited by the lack of publicly available data. The completion of ongoing clinical trials for this compound is anticipated to provide the necessary data for a comprehensive head-to-head comparison of the selectivity and clinical profiles of these two URAT1 inhibitors.
References
- 1. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 4. YL 90148 - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validating the Superiority of Puliginurad over Benzbromarone in Preclinical Safety Profiles
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profiles of Puliginurad, a novel urate-lowering agent, and Benzbromarone, a uricosuric drug with known safety concerns. The analysis is based on publicly available experimental data and aims to inform researchers and drug development professionals on the comparative safety of these two compounds.
Executive Summary
Benzbromarone has been a potent therapeutic option for hyperuricemia; however, its clinical use has been significantly limited by a well-documented risk of severe hepatotoxicity, leading to its withdrawal from several markets.[1][2] Preclinical and clinical studies have linked Benzbromarone-induced liver injury to mitochondrial toxicity and the formation of reactive metabolites.[2][3][4] In contrast, this compound, a novel selective urate reabsorption inhibitor (SURI), has demonstrated a "favorable safety profile" in its early clinical development phases, suggesting an improved safety margin over older agents like Benzbromarone.[5] This guide synthesizes the available preclinical safety data to validate the superior safety profile of this compound.
Comparative Analysis of Preclinical Safety Data
While comprehensive, head-to-head preclinical safety studies between this compound and Benzbromarone are not publicly available, a comparative assessment can be made by examining the extensive data on Benzbromarone's toxicities against the reported safety of this compound from its clinical development program.
Table 1: Hepatotoxicity Profile
| Feature | Benzbromarone | This compound |
| Mechanism of Toxicity | Induces mitochondrial dysfunction, leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent apoptosis and necrosis of hepatocytes.[3][4][6] Metabolized by CYP2C9 to a reactive quinone intermediate that can cause cellular damage.[4] | No publicly available preclinical data suggesting a similar mechanism of hepatotoxicity. Early clinical trials report a favorable safety profile.[5] |
| In Vitro Studies | Demonstrates cytotoxicity in hepatocyte cell lines (e.g., HepG2), characterized by a significant decrease in mitochondrial membrane potential.[6] | Specific in vitro hepatotoxicity data is not publicly available. |
| Animal Studies | In isolated rat hepatocytes, Benzbromarone significantly decreased mitochondrial membrane potential.[2] | Specific animal hepatotoxicity data is not publicly available. |
| Clinical Significance | Associated with rare but severe and sometimes fatal acute liver failure.[1][2] | Clinical trials have not reported significant hepatotoxicity signals to date.[7] |
Table 2: Cardiotoxicity and Nephrotoxicity Profiles
| Safety Endpoint | Benzbromarone | This compound |
| Cardiotoxicity | Clinical data on cardiovascular risk is mixed, with some studies showing no increased risk compared to other urate-lowering therapies. | Specific preclinical cardiotoxicity data is not publicly available. Early clinical safety data has not indicated cardiovascular concerns.[5] |
| Nephrotoxicity | Associated with case reports of acute kidney injury, particularly in patients with pre-existing renal conditions or high uric acid excretion.[8][9] | Specific preclinical nephrotoxicity data is not publicly available. As a URAT1 inhibitor, careful monitoring of renal function is standard.[5] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not in the public domain. The following represents standard methodologies for assessing the key safety endpoints discussed.
Hepatotoxicity Assessment
-
In Vitro Mitochondrial Toxicity (Glu/Gal Assay): This assay is critical for identifying compounds that impair mitochondrial function.[10]
-
HepG2 cells are cultured in two media types: one containing glucose and the other with galactose.
-
Cells in galactose medium are forced to rely on mitochondrial oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants.[10]
-
Cells are treated with a range of concentrations of the test compound for 24-48 hours.
-
Cell viability is measured using an MTT or ATP-based assay. A significantly lower IC50 value in the galactose medium indicates mitochondrial toxicity.[10][11]
-
-
In Vivo Repeat-Dose Toxicity Studies:
-
The test compound is administered daily to rodent (e.g., rat) and non-rodent (e.g., dog) species for a specified duration (e.g., 28 or 90 days).
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Blood samples are collected at intervals to assess clinical chemistry parameters indicative of liver function (e.g., ALT, AST, ALP, bilirubin).
-
At the end of the study, a full necropsy is performed, and liver tissues are collected for histopathological examination.
-
Cardiotoxicity Assessment
-
hERG Channel Assay:
-
The potential for a compound to inhibit the hERG potassium channel is evaluated using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Inhibition of the hERG channel is a key indicator of potential QT prolongation and proarrhythmic risk.
-
-
Cardiovascular Telemétry in Non-Rodents:
-
Telemetry devices are surgically implanted in a non-rodent species (e.g., beagle dogs) to continuously monitor cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals.[12]
-
Following a baseline recording period, animals are dosed with the test compound, and cardiovascular parameters are monitored for a defined period.
-
Nephrotoxicity Assessment
-
In Vitro Renal Cell Models:
-
Human kidney proximal tubule epithelial cells (e.g., HK-2) are treated with the test compound.
-
Cytotoxicity is assessed by measuring markers such as cell viability and release of kidney injury biomarkers (e.g., KIM-1, NGAL).
-
-
In Vivo Rodent Studies:
-
Rodents are administered the test compound in repeat-dose toxicity studies.
-
Renal function is assessed by monitoring serum creatinine and blood urea nitrogen (BUN) levels.
-
Urinalysis is performed to detect changes in urine volume, electrolytes, and protein.
-
Kidneys are examined for histopathological changes at the end of the study.[13]
-
Visualizing the Comparison: Pathways and Workflows
Established Pathway of Benzbromarone-Induced Hepatotoxicity
The following diagram illustrates the molecular mechanisms underlying the liver toxicity of Benzbromarone.
Caption: Benzbromarone's path to hepatotoxicity.
Standard Preclinical Safety Evaluation Workflow
This diagram outlines the typical experimental workflow for assessing the safety of a new drug candidate like this compound.
Caption: Preclinical safety assessment workflow.
Logical Framework for Safety Superiority
This diagram presents the logical argument for this compound's superior safety profile based on the available evidence.
Caption: Logical validation of this compound's safety.
Conclusion
The extensive body of evidence detailing Benzbromarone's potential for severe hepatotoxicity, driven by mitochondrial dysfunction, stands in stark contrast to the emerging safety profile of this compound. Although detailed preclinical reports for this compound are not publicly accessible, its successful advancement through clinical trials implies the absence of significant safety liabilities that would have halted its development. Therefore, based on the currently available information, this compound presents a demonstrably superior preclinical safety profile compared to Benzbromarone, positioning it as a potentially safer therapeutic alternative for the management of hyperuricemia.
References
- 1. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research advances in hepatotoxicity mechanism of benzbromarone#br# Liang Huayu, Wang Yuqin [cadrj.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Systematic review and model-based analysis to identify whether renal safety risks of URAT1 inhibitors are fully determined by uric acid-lowering efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of available urate-lowering drugs: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety Pharmacology - IITRI [iitri.org]
- 13. scispace.com [scispace.com]
Cross-Validation of In Vitro and In Vivo Findings for Puliginurad's Uricosuric Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Puliginurad (also known as YL-90148), a novel urate transporter 1 (URAT1) inhibitor, with other established uricosuric agents. The following sections detail its in vitro and in vivo performance, supported by experimental data and detailed methodologies, to facilitate an objective evaluation of its therapeutic potential for hyperuricemia and gout.
Comparative Efficacy of URAT1 Inhibitors
This compound is a potent and selective inhibitor of URAT1, a key renal transporter responsible for the reabsorption of uric acid.[1][2][3] Its mechanism of action, similar to other uricosuric agents, is to block this transporter, thereby increasing the excretion of uric acid and lowering serum uric acid levels.[4] The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro URAT1 Inhibition
| Compound | IC50 (µM) for human URAT1 | Other Transporters Inhibited (IC50 in µM) |
| This compound (YL-90148) | Potent inhibitor (specific IC50 not publicly available in peer-reviewed literature) | Data not publicly available |
| Lesinurad | 7.3 | OAT4 (3.7) |
| Benzbromarone | 0.190 | Data not publicly available |
| Probenecid | >100 | Data not publicly available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Uricosuric Efficacy (Clinical Data)
| Compound | Dosage | Efficacy | Study Population |
| This compound (YL-90148) | Data not publicly available | Currently in Phase 3 clinical trials for hyperuricemia and primary gout.[5] | Patients with hyperuricemia and/or gout |
| Dotinurad | 2 mg/day | 42.17% mean reduction in serum uric acid | Hypertensive patients with gout or asymptomatic hyperuricemia[6] |
| Dotinurad | 4 mg/day | 60.42% mean reduction in serum uric acid | Hypertensive patients with gout or asymptomatic hyperuricemia[6] |
| AR882 (URAT1 inhibitor) | 50 mg/day | 41% of patients achieved serum uric acid < 5 mg/dL at 6 weeks | Gout patients[7] |
| AR882 (URAT1 inhibitor) | 75 mg/day | 68% of patients achieved serum uric acid < 5 mg/dL at 6 weeks | Gout patients[7] |
Note: Direct comparative in vivo efficacy data for this compound from published preclinical or clinical studies is not yet available. Data for Dotinurad and AR882 are provided as examples of clinical efficacy for other URAT1 inhibitors.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on the URAT1 transporter expressed in a cell-based system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression vector containing the human URAT1 gene
-
Cell culture medium and supplements
-
Transfection reagent
-
[¹⁴C]-labeled uric acid
-
Scintillation fluid and counter
-
Test compounds (e.g., this compound) and control inhibitors (e.g., Benzbromarone)
-
Assay buffer (e.g., Krebs-Ringer buffer)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the URAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Culture the transfected cells for 24-48 hours to allow for URAT1 protein expression.
-
-
Uric Acid Uptake Assay:
-
Seed the URAT1-expressing HEK293 cells into 24-well plates.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or control inhibitor in assay buffer for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [¹⁴C]-uric acid (e.g., 50 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Hyperuricemia Animal Model
This protocol outlines a widely used method for inducing hyperuricemia in mice to evaluate the in vivo efficacy of uricosuric agents.
Objective: To assess the ability of a test compound to lower serum uric acid levels in a mouse model of hyperuricemia.
Materials:
-
Male Kunming or C57BL/6 mice (6-8 weeks old)
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (uric acid precursor)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Test compound (e.g., this compound) and positive control (e.g., Benzbromarone)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Randomly divide the mice into different groups: Normal Control, Hyperuricemic Model, Positive Control, and Test Compound groups.
-
-
Induction of Hyperuricemia:
-
On the day of the experiment, administer potassium oxonate (e.g., 250-300 mg/kg) intraperitoneally to all mice except the Normal Control group. This inhibits the uricase enzyme, which breaks down uric acid in rodents.[8]
-
One hour after the potassium oxonate injection, administer hypoxanthine (e.g., 250-300 mg/kg) orally or intraperitoneally to the same groups to provide a substrate for uric acid production.[8]
-
-
Drug Administration:
-
Administer the test compound (at various doses) and the positive control drug orally or via the desired route to their respective groups, typically 30-60 minutes after hypoxanthine administration.
-
Administer the vehicle to the Normal Control and Hyperuricemic Model groups.
-
-
Blood Collection and Serum Uric Acid Measurement:
-
Collect blood samples from the mice at a predetermined time point after drug administration (e.g., 1-2 hours).
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group.
-
Determine the percentage reduction in serum uric acid for the treatment groups compared to the Hyperuricemic Model group.
-
Perform statistical analysis to assess the significance of the observed effects.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the uricosuric action of this compound.
Caption: Mechanism of this compound's uricosuric effect via URAT1 inhibition.
Caption: Workflow for the in vitro URAT1 inhibition assay.
Caption: Workflow for the in vivo hyperuricemia model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. explorationpub.com [explorationpub.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Uric acid-lowering effect of dotinurad, a novel selective urate reabsorption inhibitor, in hypertensive patients with gout or asymptomatic hyperuricemia: a pooled analysis of individual participant data in phase II and III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinical Trial Designs for Novel Uricosurics: Puliginurad and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The landscape of hyperuricemia and gout management is evolving with the emergence of novel uricosuric agents that offer new mechanisms to lower serum uric acid (sUA) levels. This guide provides a comparative analysis of the clinical trial designs for Puliginurad, a promising urate transporter 1 (URAT1) inhibitor currently in Phase 3 trials, and other recently developed uricosurics, including Lesinurad, Dotinurad, Verinurad, and Pozdeutinurad. By examining the methodologies, endpoints, and designs of these pivotal studies, researchers can gain valuable insights into the development and evaluation of this important class of therapeutics.
Comparative Overview of Clinical Trial Designs
The following table summarizes the key design elements of recent or ongoing clinical trials for novel uricosuric agents. While detailed quantitative results for this compound's Phase 3 trial are not yet publicly available, the design of ongoing studies for similar agents like Pozdeutinurad provides a likely framework for what to expect.
| Drug | Trial Identifier(s) | Phase | Patient Population | Sample Size (Approx.) | Primary Endpoint(s) | Key Secondary Endpoint(s) | Treatment Arms (Examples) |
| This compound | CTR20222473, CTR20212886, CTR20201438 | Phase 3 | Primary gout with hyperuricemia | Data Not Publicly Available | Efficacy and safety in treating primary gout with hyperuricemia | Data Not Publicly Available | This compound vs. positive control (e.g., Febuxostat) |
| Lesinurad | CLEAR 1 (NCT01510158), CLEAR 2 (NCT01493531)[1][2][3][4] | Phase 3 | Gout patients with inadequate response to allopurinol | 603 (CLEAR 1), 610 (CLEAR 2)[2][3] | Proportion of subjects achieving sUA <6.0 mg/dL at Month 6[1][2] | Mean gout flare rate, resolution of tophi[5] | Lesinurad 200mg + Allopurinol, Lesinurad 400mg + Allopurinol, Placebo + Allopurinol[2] |
| Dotinurad | NCT03100318[6][7][8][9] | Phase 3 | Hyperuricemic patients with or without gout | 201[6][8] | Percent change in sUA from baseline to final visit[6][7] | Proportion of patients achieving sUA ≤6.0 mg/dL | Dotinurad 2mg vs. Benzbromarone 50mg[6][7] |
| Verinurad | SAPPHIRE (NCT03990363)[10][11][12][13] | Phase 2b | Patients with chronic kidney disease, hyperuricemia, and albuminuria | 725[10][11][13] | Change from baseline in Urine Albumin-to-Creatinine Ratio (UACR) at 6 months[10][11][12][13] | Changes in UACR, eGFR, and sUA at 6 and 12 months[10][11][13] | Verinurad (3, 7.5, or 12mg) + Allopurinol, Allopurinol alone, Placebo[10][11] |
| Pozdeutinurad (AR882) | REDUCE 1 (NCT06846515), REDUCE 2[14][15][16][17][18] | Phase 3 | Gout patients, including those with tophi and inadequate responders to ULTs | 750 (REDUCE 1)[14][15][18] | Reduction of sUA by month six[14][15] | Reduction in gout flares and tophi[14][15] | Pozdeutinurad 50mg, Pozdeutinurad 75mg, Placebo[14] |
Experimental Protocols
Standardization of experimental protocols is critical for the accurate and reproducible assessment of efficacy and safety in clinical trials. Below are detailed methodologies for two key assessments in gout clinical trials.
Protocol for Serum Uric Acid (sUA) Measurement
Objective: To quantify the concentration of uric acid in serum samples.
Methodology: Enzymatic Colorimetric Method
-
Principle: Uric acid is oxidized by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to form a colored product. The intensity of the color is directly proportional to the uric acid concentration and is measured spectrophotometrically.
-
Sample Collection and Handling:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean, labeled polypropylene tube.
-
If not analyzed immediately, store serum samples at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Automated Clinical Chemistry Analyzer):
-
Calibrate the analyzer using a certified uric acid standard.
-
Run quality control samples at low, normal, and high concentrations to ensure the accuracy and precision of the assay.
-
Load patient serum samples onto the analyzer.
-
The analyzer automatically pipettes the serum and the uric acid reagent into a reaction cuvette.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 520 nm).
-
The uric acid concentration is calculated by the analyzer based on the absorbance reading and the calibration curve.
-
-
Data Reporting: Results are reported in milligrams per deciliter (mg/dL) or micromoles per liter (µmol/L).
Protocol for Gout Flare Assessment
Objective: To standardize the definition and assessment of gout flares in a clinical trial setting, based on the OMERACT (Outcome Measures in Rheumatology) guidelines.[2][12][19][20][21][22][23]
Methodology: Patient-Reported Outcome (PRO) and Clinician Assessment
-
Definition of a Gout Flare: A gout flare is a patient-reported event characterized by a rapid escalation of pain and inflammation in one or more joints. The OMERACT-endorsed domains for acute gout studies include pain, joint swelling, joint tenderness, patient global assessment, and activity limitation.[2][12][20][22]
-
Patient-Reported Flare Identification:
-
Patients are provided with a daily electronic diary or a paper-based diary to record their symptoms.
-
The diary includes questions to ascertain the presence of a self-defined gout flare. A validated set of questions, such as those meeting the criteria for a gout flare if at least 3 of 4 are met (patient-defined flare, pain at rest >3 on a 10-point scale, presence of any swollen joint, presence of any warm joint), should be used.[24]
-
-
Clinician Confirmation and Assessment (if feasible):
-
When a patient reports a potential flare, a trained clinical investigator should, if possible, perform an assessment within a specified timeframe (e.g., 24-48 hours).
-
The clinician's assessment includes:
-
Joint Examination: Evaluation of the affected joint(s) for tenderness, swelling, erythema, and warmth.
-
Pain Assessment: Patient-reported pain intensity using a validated scale (e.g., 0-100 mm Visual Analog Scale or a Numeric Rating Scale).
-
Patient Global Assessment: The patient's overall assessment of the severity of the flare on a validated scale.
-
-
-
Data Collection and Reporting:
-
The primary data on flare occurrence is derived from the patient's self-report.
-
The frequency, duration, and severity of gout flares are recorded throughout the study period.
-
The proportion of patients experiencing one or more flares is a common endpoint.
-
The mean number of flares per patient over a specified time is also a key metric.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by novel uricosurics and a typical experimental workflow for a clinical trial.
Caption: Mechanism of action of URAT1 inhibitors in the renal proximal tubule.
Caption: Generalized workflow of a Phase 3 clinical trial for a novel uricosuric.
Conclusion
The clinical development of novel uricosurics like this compound is characterized by rigorous trial designs focused on demonstrating significant and clinically meaningful reductions in serum uric acid levels and gout flares. While specific data for this compound's pivotal trials are awaited, the designs of studies for similar agents such as Lesinurad, Dotinurad, Verinurad, and Pozdeutinurad provide a clear benchmark for efficacy and safety evaluation. The standardization of experimental protocols, particularly for sUA measurement and gout flare assessment, is paramount for ensuring the comparability and validity of trial results across different compounds. The continued investigation of URAT1 and other renal transporters as therapeutic targets holds great promise for improving the management of hyperuricemia and gout.
References
- 1. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 3. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study | CiNii Research [cir.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rationale, design, demographics and baseline characteristics of the randomized, controlled, Phase 2b SAPPHIRE study of verinurad plus allopurinol in patients with chronic kidney disease and hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ul.ie [pure.ul.ie]
- 12. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 13. researchgate.net [researchgate.net]
- 14. Arthrosi Therapeutics Achieves Full Enrollment of the Second Pivotal Phase 3 Trial of Pozdeutinurad (AR882) in Patients with Gout, Including Those with Tophaceous Gout [prnewswire.com]
- 15. Arthrosi Therapeutics Surpasses 50% Patient Enrollment in Replicate Pivotal Phase 3 REDUCE 1 Trial of Pozdeutinurad (AR882) in Patients with Gout, Including Those with Tophaceous Gout - BioSpace [biospace.com]
- 16. trials.arthritis.org [trials.arthritis.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. arthrosi.com [arthrosi.com]
- 19. Combination Treatment with Verinurad and Allopurinol in CKD: A Randomized Placebo and Active Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. omeract.org [omeract.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. PhenX Toolkit: Protocols [phenxtoolkit.org]
Assessing the Synergistic Potential of Puliginurad in Combination with Xanthine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal disease, is a critical area of therapeutic development. Standard-of-care often involves monotherapy with xanthine oxidase inhibitors (XOIs), which reduce the production of uric acid. However, a significant portion of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy. This has led to a growing interest in combination therapies that target different mechanisms of uric acid regulation. This guide provides a comprehensive assessment of the potential synergistic effects of combining Puliginurad, a novel urate transporter 1 (URAT1) inhibitor, with XOIs like allopurinol and febuxostat.
Dual-Pronged Approach to Uric Acid Reduction: Mechanisms of Action
A synergistic effect is anticipated when combining this compound with an XOI due to their complementary mechanisms of action that target both the production and excretion of uric acid.
This compound: A URAT1 Inhibitor
This compound is a potent and selective inhibitor of urate transporter 1 (URAT1)[1][2][3][4]. URAT1 is a protein located in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By blocking URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels[1]. This mechanism is particularly effective in patients who are "underexcretors" of uric acid, which accounts for the majority of hyperuricemia cases.
Xanthine Oxidase Inhibitors (XOIs): Allopurinol and Febuxostat
Xanthine oxidase is a key enzyme in the purine metabolism pathway that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid[5][6][7][8]. XOIs, such as allopurinol and febuxostat, work by inhibiting this enzyme, which directly reduces the production of uric acid in the body[5][9][10]. This approach is effective for both "overproducers" and "underexcretors" of uric acid.
The following diagram illustrates the distinct targets of this compound and XOIs within the uric acid metabolism pathway.
Evidence of Synergy: Data from Clinical Trials of Similar Combination Therapies
While specific data from phase 3 combination trials of this compound with XOIs are not yet publicly available, numerous studies on other URAT1 inhibitors combined with XOIs have consistently demonstrated significant synergistic effects. This robust body of evidence provides a strong basis for expecting similar outcomes with this compound.
Combination with Allopurinol
Clinical trials with the URAT1 inhibitor Lesinurad have shown that adding it to allopurinol therapy in patients with an inadequate response to allopurinol alone leads to a significantly greater reduction in sUA levels.
Table 1: Efficacy of Lesinurad in Combination with Allopurinol in Patients with Inadequate Response to Allopurinol Monotherapy
| Treatment Group | Mean Percent Reduction in sUA from Baseline | Percentage of Patients Achieving sUA <6 mg/dL |
| Placebo + Allopurinol | +3% | 25% |
| Lesinurad 200 mg + Allopurinol | -16% | 63% |
| Lesinurad 400 mg + Allopurinol | -22% | 73.8% |
| Lesinurad 600 mg + Allopurinol | -30% | 79.2% |
| Data from a phase 2, randomized, double-blind study[5][11]. |
In a separate 12-month, phase 3 trial (CLEAR 2), the addition of Lesinurad to allopurinol also resulted in a significantly higher proportion of patients reaching the target sUA level of <6.0 mg/dL by month 6[6][12].
Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6 in the CLEAR 2 Study
| Treatment Group | Percentage of Patients Achieving Target sUA |
| Placebo + Allopurinol | 23.3% |
| Lesinurad 200 mg + Allopurinol | 55.4% |
| Lesinurad 400 mg + Allopurinol | 66.5% |
| Data from a phase 3, randomized, double-blind, placebo-controlled study[6][12]. |
Combination with Febuxostat
Similar synergistic effects have been observed when combining URAT1 inhibitors with febuxostat. A phase 3 clinical trial investigating Lesinurad in combination with febuxostat in patients with tophaceous gout demonstrated superior sUA lowering compared to febuxostat alone[8][13].
Table 3: Efficacy of Lesinurad in Combination with Febuxostat in Tophaceous Gout
| Treatment Group | Percentage of Patients Achieving sUA <5.0 mg/dL at Month 6 |
| Placebo + Febuxostat | 46.8% |
| Lesinurad 200 mg + Febuxostat | 56.6% |
| Lesinurad 400 mg + Febuxostat | 76.1% |
| Data from a phase 3 clinical trial[8][13]. |
Furthermore, a phase 2a study of Verinurad, another URAT1 inhibitor, in combination with febuxostat showed a dose-dependent decrease in sUA that was significantly greater than febuxostat monotherapy[14]. A phase 2 trial of Verinurad with febuxostat also showed significant reductions in sUA[10].
Experimental Protocols: A Framework for Assessment
The design of clinical trials for similar combination therapies provides a clear protocol for assessing the synergistic effects of this compound and XOIs.
Key Components of a Phase 3 Combination Therapy Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.
-
Patient Population: Patients with a diagnosis of gout and hyperuricemia (sUA ≥ 6.5 mg/dL) who have had an inadequate response to a stable dose of an XOI (e.g., allopurinol ≥300 mg/day) for a specified duration (e.g., at least 8 weeks).
-
Intervention: Patients are randomized to receive either this compound (at varying doses) or a placebo in combination with their ongoing XOI therapy.
-
Primary Endpoint: The proportion of patients achieving a target sUA level (e.g., < 6.0 mg/dL or < 5.0 mg/dL) at a predefined time point (e.g., 6 months).
-
Secondary Endpoints:
-
Mean percentage change in sUA from baseline.
-
Rate of gout flares.
-
Resolution of tophi (if present).
-
Safety and tolerability assessments, including adverse event monitoring and laboratory parameters (e.g., serum creatinine).
-
-
Statistical Analysis: Efficacy endpoints are typically analyzed using methods such as the Cochran-Mantel-Haenszel test, with non-responder imputation for missing data.
The following diagram illustrates a typical experimental workflow for such a clinical trial.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intensive Uric Acid Lowering with Verinurad and Febuxostat in Patients with Albuminuria [astrazenecaclinicaltrials.com]
- 8. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 9. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Intensive Urate Lowering With Combined Verinurad and Febuxostat on Albuminuria in Patients with Type 2 Diabetes: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Therapeutic Response to Puliginurad in Gout: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for validating the therapeutic response to Puliginurad, a novel selective urate transporter 1 (URAT1) inhibitor for the treatment of gout. While specific clinical trial data for this compound on all biomarkers is not yet publicly available, this document summarizes the established and exploratory biomarkers in gout, presents available data for other URAT1 inhibitors and standard-of-care treatments, and provides detailed experimental protocols to facilitate research and development in this area.
Introduction to this compound and the Role of Biomarkers in Gout Management
Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia.[1] this compound is an investigational urate-lowering therapy that functions by inhibiting URAT1, a protein in the kidneys responsible for the reabsorption of uric acid.[1] By blocking URAT1, this compound increases the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1]
Biomarkers are essential tools in the clinical development and therapeutic monitoring of gout treatments. They serve to:
-
Confirm drug efficacy: Demonstrate the intended biological effect of the drug.
-
Guide dose selection: Determine the optimal dose to achieve the desired therapeutic target.
-
Monitor patient response: Track the effectiveness of the treatment over time.
-
Predict clinical outcomes: Correlate biomarker changes with improvements in clinical signs and symptoms, such as reduction in gout flares and tophi.
Key Biomarkers for Assessing Therapeutic Response in Gout
The primary biomarker for urate-lowering therapies is the reduction of sUA. However, a comprehensive evaluation of a new therapeutic agent like this compound should also include biomarkers that reflect its mechanism of action and its impact on the underlying inflammatory processes of gout.
Table 1: Comparison of Urate-Lowering Therapies on Key Biomarkers
| Biomarker | This compound (URAT1 Inhibitor) | Other URAT1 Inhibitors (Lesinurad, Dotinurad, AR882) | Allopurinol (Xanthine Oxidase Inhibitor) | Febuxostat (Xanthine Oxidase Inhibitor) |
| Serum Uric Acid (sUA) | Data not publicly available. Expected to significantly decrease sUA. | Lesinurad (200mg + allopurinol): 16% mean reduction from baseline.[2]Dotinurad (2mg): 45.9% mean reduction from baseline.[3]AR882 (75mg): sUA reduced from 9.4 mg/dL to 4.5 mg/dL at 3 months.[4] | 300mg: 21-22% of patients achieve sUA <6.0 mg/dL.[5][6] | 40mg: 45% of patients achieve sUA <6.0 mg/dL.80mg: 67% of patients achieve sUA <6.0 mg/dL.[7] |
| 24-Hour Urinary Uric Acid Excretion | Data not publicly available. Expected to increase urinary uric acid excretion. | Data on specific percentage increase is limited in publicly available clinical trial results. The mechanism of action directly leads to increased urinary urate excretion. | Decreases urinary uric acid excretion by inhibiting uric acid production. | Decreases urinary uric acid excretion by inhibiting uric acid production. |
| Fractional Excretion of Uric Acid (FEUA) | Data not publicly available. Expected to increase FEUA. | Expected to increase as a direct result of URAT1 inhibition. | Generally decreases or remains unchanged. | Generally decreases or remains unchanged. |
| Gout Flares | Data not publicly available. | ABP-671: 42% relative risk reduction in acute gout attacks.[3] | Long-term treatment is associated with a reduction in gout flares. | Long-term treatment is associated with a reduction in gout flares.[7] |
| Tophi Reduction | Data not publicly available. | AR882 (75mg): 29% of patients had complete resolution of at least one tophus at 6 months.[4] | Can lead to tophi reduction over long-term treatment. | Can lead to tophi reduction over long-term treatment.[6] |
Table 2: Exploratory Inflammatory Biomarkers in Gout
| Biomarker | Rationale in Gout | Expected Response to Effective Therapy |
| Interleukin-1β (IL-1β) | A key pro-inflammatory cytokine in the inflammatory cascade triggered by urate crystals. | Decrease in serum levels, particularly during gout flares. |
| High-Sensitivity C-Reactive Protein (hs-CRP) | A sensitive but non-specific marker of systemic inflammation. Elevated during gout flares. | Decrease in serum levels, reflecting a reduction in overall inflammation. |
| S100A8/S100A9 (Calprotectin) | Damage-associated molecular patterns (DAMPs) released by activated phagocytes. Levels correlate with disease activity in inflammatory arthritis. | Decrease in serum levels, indicating reduced innate immune cell activation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable measurement of biomarkers in clinical trials.
Serum Uric Acid (sUA) Measurement
Principle: The uricase method is the most common and specific method for sUA determination. Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the serum and transfer to a clean, labeled tube.
-
If not analyzed immediately, store serum at 2-8°C for up to 3 days or at -20°C or colder for longer periods.
-
-
Assay Procedure (Automated Analyzer):
-
Calibrate the analyzer using commercially available uric acid standards.
-
Run quality control samples at low, normal, and high concentrations to ensure the accuracy and precision of the assay.
-
Load patient serum samples onto the analyzer.
-
The analyzer automatically pipettes the serum and uric acid reagent into a reaction cuvette.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting colored product is measured photometrically at a specific wavelength (e.g., 520 nm).
-
The uric acid concentration is calculated by the analyzer based on the absorbance of the sample compared to the calibrators.
-
24-Hour Urinary Uric Acid Excretion
Principle: This measurement quantifies the total amount of uric acid excreted in the urine over a 24-hour period, providing a direct assessment of the effect of a uricosuric agent like this compound.
Methodology:
-
Patient Instructions and Collection:
-
Provide the patient with a large, clean, and properly labeled collection container, which may contain a preservative (e.g., sodium hydroxide to maintain an alkaline pH and prevent uric acid precipitation).
-
Instruct the patient to begin the collection at a specific time (e.g., 7:00 AM). They should first empty their bladder and discard this urine.
-
All subsequent urine for the next 24 hours must be collected in the provided container.
-
The patient should urinate for the last time at the end of the 24-hour period (e.g., 7:00 AM the next day) and add this to the collection container.
-
The container should be kept refrigerated during the collection period.
-
-
Sample Processing and Analysis:
-
Measure and record the total volume of the 24-hour urine collection.
-
Ensure the urine is well-mixed.
-
Take an aliquot of the urine for analysis.
-
Measure the uric acid concentration in the urine aliquot using the same uricase method described for serum uric acid.
-
Calculate the 24-hour urinary uric acid excretion using the following formula:
-
Urinary Uric Acid (mg/24h) = Uric Acid Concentration (mg/dL) x Total Urine Volume (dL/24h)
-
-
Interleukin-1β (IL-1β) Measurement by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify IL-1β in serum or plasma.
Methodology (based on a typical commercial ELISA kit):
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human IL-1β.
-
Sample and Standard Incubation:
-
Add standards of known IL-1β concentrations and patient serum/plasma samples to the wells.
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow the IL-1β to bind to the capture antibody.
-
-
Washing: Wash the plate several times with a wash buffer to remove any unbound substances.
-
Detection Antibody Incubation:
-
Add a biotin-conjugated detection antibody specific for human IL-1β to each well.
-
Incubate for a specified time (e.g., 1 hour at room temperature) to allow the detection antibody to bind to the captured IL-1β.
-
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for a specified time (e.g., 30 minutes at room temperature) to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction:
-
Add a chromogenic substrate for HRP (e.g., TMB) to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The color intensity is proportional to the amount of IL-1β in the sample.
-
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the IL-1β concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
Caption: Biomarker validation workflow.
Signaling Pathway in Gout Flare
Caption: Inflammatory pathway in gout.
Conclusion
The validation of therapeutic response to this compound in gout patients will rely on a panel of well-defined biomarkers. While serum uric acid remains the primary endpoint for efficacy, monitoring urinary uric acid excretion will be crucial to confirm its mechanism of action. Furthermore, the evaluation of inflammatory biomarkers will provide valuable insights into the broader effects of this compound on the pathophysiology of gout. The use of standardized and robust experimental protocols is paramount to ensure the quality and comparability of data generated in clinical trials. As more data from the this compound clinical development program becomes available, a clearer picture of its biomarker profile and therapeutic potential will emerge.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. arthrosi.com [arthrosi.com]
- 3. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 4. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]
- 5. Effects of febuxostat versus allopurinol and placebo in reducing serum urate in subjects with hyperuricemia and gout: a 28-week, phase III, randomized, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Gout Management: A Comparative Meta-Analysis of Emerging URAT1 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of hyperuricemia and gout treatment is on the brink of a significant transformation. The limitations of existing therapies have paved the way for a new class of highly selective uric acid transporter 1 (URAT1) inhibitors. This guide provides a comprehensive meta-analysis of the clinical trial outcomes for promising new agents, including Puliginurad, Dotinurad, Pozdeutinurad, and Arhalofenate, offering a head-to-head comparison of their efficacy and safety profiles based on the latest experimental data.
The fundamental mechanism of these emerging drugs is the inhibition of URAT1, a protein located in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1] By blocking URAT1, these inhibitors increase the excretion of uric acid in urine, thereby lowering its levels in the blood and mitigating the risk of painful gout flares and the formation of tophi.[1] This targeted approach promises improved safety and efficacy over traditional treatments.
Comparative Efficacy of Novel URAT1 Inhibitors
The primary measure of success for any new gout therapy is its ability to reduce serum uric acid (sUA) levels and the proportion of patients achieving the target sUA level of ≤6.0 mg/dL. The following tables summarize the key efficacy data from recent clinical trials for this compound (SHR4640), Dotinurad, Pozdeutinurad (AR882), and Arhalofenate.
Table 1: Reduction in Serum Uric Acid (sUA) from Baseline
| Investigational Drug | Dosage | Comparator | Mean Percent sUA Reduction | Trial Phase |
| This compound (SHR4640) | 5 mg | Placebo | 32.7% | II[2][3] |
| 10 mg | Placebo | 46.8% | II[4][3] | |
| 5 mg + Febuxostat 20 mg | - | 41.8% | II[5] | |
| 10 mg + Febuxostat 40 mg | - | 63.7% | II[5] | |
| 10 mg + Febuxostat 80 mg | - | 59.7% | II[5] | |
| Dotinurad | 2 mg | Benzbromarone 50 mg | 45.9% | III[6] |
| Pozdeutinurad (AR882) | 75 mg | Allopurinol | Maintained sUA <4 mg/dL | II (18-month extension)[7] |
| 50 mg + Allopurinol | Allopurinol | Maintained sUA <4 mg/dL | II (18-month extension)[7] | |
| Arhalofenate | 600 mg | Placebo | -12.5% | IIb[8][9] |
| 800 mg | Placebo | -16.5% | IIb[8][9][10] |
Table 2: Proportion of Patients Achieving Target sUA Level (≤6.0 mg/dL)
| Investigational Drug | Dosage | Comparator | Responder Rate | Trial Phase |
| This compound (SHR4640) | 5 mg | Placebo | 32.5% | II[2][3] |
| 10 mg | Placebo | 72.5% | II[4][3] | |
| 5 mg + Febuxostat 20 mg | - | 75.0% | II[5] | |
| 10 mg + Febuxostat 40 mg | - | 96.6% | II[5] | |
| 10 mg + Febuxostat 80 mg | - | 79.3% | II[5] | |
| Dotinurad | 2 mg/day (at week 12) | Febuxostat 40 mg/day | 55.5% (non-inferior) | III[11][12][13] |
| 4 mg/day (at week 24) | Febuxostat 40 mg/day | 73.6% (superior) | III[11][12][13][14] | |
| Arhalofenate | 800 mg | Allopurinol 300 mg | - | IIb |
Gout Flare Incidence and Tophus Resolution
Beyond sUA reduction, the clinical utility of these emerging inhibitors is also determined by their impact on gout flares and the resolution of tophi.
Table 3: Gout Flare Incidence and Tophus Resolution
| Investigational Drug | Key Findings on Gout Flares and Tophi | Trial Phase |
| This compound (SHR4640) | Incidences of gout flares requiring intervention were similar to placebo in a 5-week study.[2] | II |
| Pozdeutinurad (AR882) | Demonstrated high rates of complete resolution of target and non-target tophi as early as 6 months.[7] Showed rapid and sustained resolution of urate crystal volume.[7] | II (extension) |
| Arhalofenate | 800 mg daily resulted in a significantly lower rate of gout flares (0.66) over 12 weeks compared to allopurinol 300 mg (1.24) and placebo (1.13).[8][9][10] | IIb |
| Lingdolinurad (ABP-671) | Significantly reduced the relative risk of acute gout attacks, with a maximum risk reduction of 42% between 15-28 weeks.[15] Showed a 91% response rate in the reduction of tophus diameter by week 28.[15][16] | IIb/III |
Safety and Tolerability Profile
The safety of these novel URAT1 inhibitors is a critical aspect of their potential clinical adoption. The available data suggests a generally favorable safety profile.
Table 4: Overview of Safety and Tolerability
| Investigational Drug | Key Safety Findings |
| This compound (SHR4640) | Treatment-emergent adverse events (TEAEs) were comparable to placebo, with no serious TEAEs reported in the Phase II monotherapy trial.[2] In combination with febuxostat, TEAEs occurred in 55.9% of patients, with the most common being gout flares and increased alanine aminotransferase.[5] |
| Dotinurad | The incidence of adverse events and adverse drug reactions was comparable to benzbromarone.[6] Safety profile was generally similar to febuxostat with no noteworthy safety concerns.[12] |
| Pozdeutinurad (AR882) | Long-term use up to 18 months was well-tolerated, with TEAEs being mostly mild-to-moderate.[7] No elevation of serum creatinine or clinically significant liver function abnormalities were observed with monotherapy.[7] |
| Arhalofenate | No meaningful differences in adverse events between groups and no serious AEs related to the drug were reported in a Phase IIb study.[8][9] No abnormal serum creatinine values >1.5-fold the baseline were observed.[8][9] |
| Lingdolinurad (ABP-671) | Demonstrated good safety and tolerability, with overall adverse events in the recommended Phase 3 dose group comparable to placebo.[16] No cardiovascular risks or liver toxicity were linked to the treatment.[15] |
Experimental Protocols: A Closer Look at Trial Methodologies
Understanding the design of the clinical trials is crucial for interpreting the results. Below are summaries of the methodologies for some of the key studies cited.
This compound (SHR4640) Phase II Study (NCT03185793)
-
Design: A randomized, double-blind, placebo- and active-controlled study.
-
Participants: Chinese subjects with hyperuricemia (sUA ≥480 µmol/L with gout, or ≥480 µmol/L without gout but with comorbidities, or ≥540 µmol/L).[2][4]
-
Intervention: Patients were randomized to receive once-daily oral doses of SHR4640 (2.5 mg, 5 mg, or 10 mg), benzbromarone (50 mg), or placebo for 5 weeks.[4]
-
Primary Endpoint: The proportion of subjects achieving the target sUA level of ≤360 µmol/L at week 5.[2][4]
Dotinurad Phase 3 Study vs. Febuxostat in China (NCT05007392)
-
Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[12][13]
-
Participants: Chinese patients with gout and sUA level >7.0 mg/dL.[12][13]
-
Intervention: Patients were randomized 1:1 to receive either dotinurad (starting at 1 mg/day and escalating to 4 mg/day) or febuxostat (starting at 20 mg/day and escalating to 40 mg/day) for 24 weeks.[13]
-
Primary Endpoint: The proportion of subjects achieving sUA levels ≤6.0 mg/dL at week 24.[11][13]
Arhalofenate Phase IIb Study (NCT02063997)
-
Design: A 12-week, randomized, double-blind, active- and placebo-controlled study.[8][9]
-
Participants: Gout patients with a history of ≥3 flares in the previous year and a serum UA level of 7.5–12 mg/dL.[9]
-
Intervention: Patients were randomized to receive 600 mg arhalofenate, 800 mg arhalofenate, 300 mg allopurinol, 300 mg allopurinol plus 0.6 mg colchicine, or placebo once daily.[9]
-
Primary Outcome Measure: Flare incidence (number of flares divided by time of exposure).[9]
Visualizing the Mechanism: URAT1 Inhibition Pathway
The following diagram illustrates the mechanism of action of URAT1 inhibitors in the renal proximal tubule, leading to increased uric acid excretion.
Caption: Mechanism of URAT1 inhibitors in the kidney.
Experimental Workflow for a Typical Phase III URAT1 Inhibitor Trial
The logical flow of a pivotal Phase III clinical trial for a new URAT1 inhibitor is depicted below, from patient screening to final data analysis.
Caption: Generalized workflow of a Phase III clinical trial.
Conclusion
The emerging class of selective URAT1 inhibitors, including this compound, Dotinurad, Pozdeutinurad, and Arhalofenate, demonstrates significant promise in the management of hyperuricemia and gout. While head-to-head comparative trials are limited, the existing data from various clinical phases indicate robust sUA-lowering efficacy and favorable safety profiles for these agents. Pozdeutinurad and Lingdolinurad have shown particularly encouraging results in tophus resolution and gout flare reduction, respectively. As more data from ongoing Phase III trials become available, the clinical community will gain a clearer understanding of the distinct advantages of each of these novel therapies, heralding a new, more targeted approach to treating this debilitating disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of SHR4640 combined with febuxostat for primary hyperuricemia: a multicenter, randomized, double-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arthrosi Presents Positive Long-Term Safety and Efficacy Data for Pozdeutinurad (AR882) at the European Alliance of Associations for Rheumatology (EULAR) Congress 2025 - BioSpace [biospace.com]
- 8. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arhalofenate for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pursuit of a Dual-Benefit Antigout Drug: A First Look at Arhalofenate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. POS0255 A RANDOMIZED, MULTICENTER, DOUBLE-BLIND, PHASE 3 STUDY COMPARING EFFICACY OF DOTINURAD AND FEBUXOSTAT FOR THE TREATMENT OF GOUT IN CHINESE SUBJECTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. hcplive.com [hcplive.com]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Navigating the Disposal of Puliginurad: A Guide for Laboratory Professionals
Puliginurad is a potent inhibitor of the urate transporter (URAT1) protein, investigated for its potential in treating hyperuricemia and gout.[1][2][3][4][5][6] As with any novel chemical entity, a cautious and informed approach to its disposal is paramount to ensure the safety of personnel and the environment.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₆N₂O₂S | [1] |
| Molecular Weight | 336.41 g/mol | [1] |
| CAS Number | 2013582-27-7 | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Recommended Disposal Procedures for this compound
In the absence of specific guidance from the manufacturer or regulatory bodies, the following step-by-step operational plan should be implemented for the disposal of this compound and its associated waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-dispensed this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent airborne exposure.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and contaminated solvents, should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Due to its solubility in DMSO, ensure the waste container is appropriate for organic solvents.[2][7]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Consultation and Waste Characterization
-
Consult with your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on institutional and local regulations for chemical waste disposal.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound, if available from the supplier, and any other relevant information on its chemical properties and the nature of the waste generated. While a comprehensive, publicly available SDS with disposal information is not currently available, the chemical properties listed above should be communicated.
Step 3: Off-site Disposal via a Certified Vendor
-
Incineration is the recommended method of disposal for many pharmaceutical compounds. [8] Your institution's EHS department will coordinate with a licensed hazardous waste disposal vendor for the transportation and ultimate destruction of the collected this compound waste via high-temperature incineration.[8][9]
-
Ensure all waste containers are properly labeled according to Department of Transportation (DOT) and local regulations before they are transported off-site. Your EHS department will provide guidance on proper labeling.
Step 4: Documentation
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory safety audits. A certificate of destruction from the disposal vendor should be obtained and kept on file.[8]
Experimental Protocols for Decontamination
Specific experimental protocols for the chemical neutralization of this compound are not currently published. Therefore, chemical decontamination of surfaces and equipment should be approached with caution.
-
For routine cleaning of surfaces potentially contaminated with this compound, use a solvent known to dissolve it, such as DMSO, followed by a standard laboratory detergent and water, provided this is consistent with the surface material.
-
All materials used for cleaning and decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem [invivochem.com]
- 3. This compound|CAS 2013582-27-7|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
